3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Description
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Properties
IUPAC Name |
1-(3-chloro-4-ethoxy-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGPYUMPWKWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259024 | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-05-3 | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Executive Summary
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a highly specialized trisubstituted aromatic building block used primarily in the optimization of lead compounds for drug discovery and advanced agrochemical synthesis.[1] Its structural uniqueness lies in the 3,4,5-substitution pattern , where the central ethoxy group is flanked by two different halogens (chlorine and fluorine).[1]
This specific arrangement serves a critical medicinal chemistry function: Metabolic Blocking .[1] The steric bulk of the chlorine atom at the 3-position and the electronic withdrawal of the fluorine at the 5-position protect the 4-ethoxy group from rapid oxidative dealkylation by cytochrome P450 enzymes.[1] Consequently, this scaffold is frequently employed to enhance the pharmacokinetic half-life (
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1017779-05-3 |
| IUPAC Name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone |
| Molecular Formula | |
| Molecular Weight | 216.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Density (Predicted) | |
| Boiling Point (Predicted) | |
| Flash Point (Predicted) | |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
Strategic Synthesis Protocol
While various routes exist, the most robust and scalable method for research applications involves a convergent two-step synthesis starting from the commercially available 3'-fluoro-4'-hydroxyacetophenone.[1] This approach avoids the regioselectivity issues often encountered in direct Friedel-Crafts acylation of trisubstituted benzenes.[1]
Step 1: Regioselective Chlorination
The first objective is to install the chlorine atom ortho to the hydroxyl group.[1] The presence of the fluorine atom at position 3 directs the electrophilic chlorination to position 5 (the only open ortho site relative to the activating phenol).[1]
-
Precursor: 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)[1]
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
)[1] -
Solvent: Acetonitrile (ACN) or DMF
-
Mechanism: Electrophilic Aromatic Substitution (
)
Step 2: O-Alkylation (Williamson Ether Synthesis)
The resulting phenol intermediate is then alkylated to install the ethoxy tail.[1]
-
Intermediate: 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone[1]
-
Reagent: Ethyl Iodide (
) or Ethyl Bromide ( ) -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetone (reflux)
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway maximizing regiocontrol and yield.
Detailed Experimental Procedure
Step 1: Preparation of 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone
-
Charge: In a round-bottom flask, dissolve 3'-Fluoro-4'-hydroxyacetophenone (1.0 eq) in Acetonitrile (10 mL/g).
-
Add: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Heat: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting material is consumed.[1]
-
Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (
).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
-
Charge: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL/g).
-
Base: Add anhydrous
(2.0 eq). Stir for 15 minutes at RT to form the phenoxide anion. -
Alkylate: Add Ethyl Iodide (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60°C for 3 hours.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1]
-
Isolation: Filter the solid, wash copiously with water to remove DMF, and dry in a vacuum oven at 45°C.
Quality Control & Analytical Validation
To ensure the integrity of the scaffold for biological testing, the following QC criteria must be met:
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | Ensure no unreacted phenol remains (cytotoxic). | |
| 1H NMR | Consistent structure | Confirm alkylation (quartet ~4.1 ppm, triplet ~1.4 ppm).[1] |
| Appearance | White crystalline solid | Colored impurities often indicate oxidation products.[1] |
| Water Content | Critical for moisture-sensitive downstream coupling.[1] |
QC Decision Logic
Figure 2: Quality control decision tree for batch release.
Mechanistic Insight: The "Ortho-Effect"
Why use this specific CAS? In drug design, a simple 4-ethoxy group is metabolically vulnerable.[1] Liver enzymes (CYP450) readily hydroxylate the alpha-carbon of the ethyl group, leading to dealkylation and rapid clearance.[1]
-
3-Chloro Substituent: Provides steric hindrance, blocking the enzyme's approach to the ether oxygen.[1]
-
5-Fluoro Substituent: Lowers the electron density of the ring, making the aromatic system less prone to oxidative metabolism while modulating the
of the phenol precursor to facilitate easier alkylation.[1]
This "Halogen-Bracketed Ether" strategy is a hallmark of modern medicinal chemistry, seen in optimized kinase inhibitors where metabolic stability is paramount.[1]
Safety & Handling (HSE)
-
Ethyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Handle only in a fume hood.
-
Acetophenones: Can be severe eye irritants (lachrymators).[1] Wear chemical splash goggles.[1]
-
Waste: All halogenated organic waste must be segregated from non-halogenated solvents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520422, 3'-Chloro-4'-fluoroacetophenone (Precursor Analog).[1] Retrieved from [Link]
-
ChemSrc (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone CAS 1017779-05-3 Entry.[1] Retrieved from [Link][1][2]
Sources
Biological activity of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Mechanistic Insights, Synthetic Utility, and Therapeutic Potential[1]
Executive Summary
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS: 1017779-05-3) is a high-value pharmacophore precursor used in the synthesis of next-generation small molecule therapeutics.[1] Unlike generic reagents, this compound provides a specific 3,4,5-trisubstituted aryl motif that is critical for optimizing ligand-target binding kinetics in nuclear receptors (e.g., Estrogen Receptor) and kinase domains.[1]
This guide analyzes its biological relevance as a "warhead builder," detailing its electronic properties, downstream biological activity in Selective Estrogen Receptor Degraders (SERDs), and rigorous protocols for its synthetic application and validation.[1]
Part 1: Chemical Architecture & Pharmacophore Analysis[1]
The biological potency of drugs derived from this intermediate stems from the precise electronic and steric tuning provided by its substituents.[1] In medicinal chemistry, this specific substitution pattern is often employed to modulate metabolic stability and lipophilicity without compromising binding affinity.[1]
Structural Logic (SAR)[1]
-
3'-Chloro (Cl): Provides lipophilic bulk (
) to fill hydrophobic pockets within the target protein.[1] The chlorine atom also serves as a weak halogen bond donor, potentially anchoring the molecule in the active site.[1] -
4'-Ethoxy (OEt): Acts as a hydrogen bond acceptor and an electron-donating group (EDG).[1] The ethyl tail extends into solvent-accessible channels or specific hydrophobic sub-pockets, improving the "residence time" of the final drug molecule.[1]
-
5'-Fluoro (F): A critical bioisostere for hydrogen.[1] Its high electronegativity withdraws electron density from the ring, modulating the pKa of the 4'-ethoxy oxygen and protecting the typically metabolically labile 5-position from Cytochrome P450-mediated oxidation (metabolic blocking).[1]
Visualizing the Pharmacophore
The following diagram illustrates the functional role of each substituent in the context of ligand-protein interaction.
Figure 1: Pharmacophore dissection of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone showing the functional contribution of each substituent to the final drug's efficacy.
Part 2: Biological Activity & Therapeutic Applications[1]
While the acetophenone itself is an intermediate, it is the defining structural parent of several bioactive classes.[1] Its primary utility lies in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and Thiazolidinone-based anti-inflammatory agents .
1. SERD Pathway Modulation
Research indicates that the 3-chloro-4-ethoxy-5-fluoro-phenyl moiety is a key binding element in novel benzocycloheptene-based SERDs.[1] These compounds bind to the Estrogen Receptor Alpha (ER
-
Mechanism: The 4'-ethoxy group mimics the steroid D-ring functionality, while the 3'-Cl/5'-F combination ensures high selectivity over other nuclear receptors.[1]
-
Therapeutic Context: Treatment of ER+ breast cancer, particularly in patients with resistance to standard anti-estrogens like Tamoxifen.[1]
2. Thiazolidinone Scaffolds
Derivatives synthesized via the condensation of this acetophenone (or its aldehyde equivalent) with thiazolidinones have shown potential as anti-inflammatory and anti-cancer agents.[1]
-
Activity: Inhibition of TNF-
induced signaling pathways.[1] -
Relevance: The fluorinated motif improves membrane permeability, a common challenge in thiazolidinone drug development.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis & Validation
Objective: To synthesize a chalcone derivative (common intermediate) from 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone to verify reactivity and purity.
Reagents:
-
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (1.0 eq)[1]
-
4-Methoxybenzaldehyde (1.0 eq)[1]
-
Sodium Hydroxide (NaOH), 40% aq.[1] solution
-
Ethanol (95%)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of the acetophenone in 15 mL of ethanol in a round-bottom flask.
-
Activation: Add 10 mmol of 4-methoxybenzaldehyde. Stir at room temperature for 5 minutes.
-
Catalysis: Dropwise add 2 mL of 40% NaOH solution while stirring vigorously. The solution should darken (yellow/orange) indicating enolate formation.[1]
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice water containing 2 mL HCl to neutralize.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Validation Metrics:
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Appearance | Yellow crystalline solid | Visual Inspection |
| Melting Point | Distinct (Range dependent on derivative) | DSC / Capillary |
| Purity | > 98% | HPLC (254 nm) |
| Identity | 1H-NMR: Olefinic protons (d, J=15-16 Hz) | NMR Spectroscopy |[1]
Protocol B: Biological Assay (Cell Viability)
Context: Assessing the cytotoxicity of the derived pharmacophore in MCF-7 (Breast Cancer) cells.
-
Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with the synthesized derivative (0.1 nM – 10
M) dissolved in DMSO (<0.1% final conc).[1] -
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Synthetic Logic & Pathway Visualization[1]
The following diagram outlines the synthetic versatility of the compound, moving from its raw precursors to high-value active pharmaceutical ingredients (APIs).
Figure 2: Retrosynthetic tree demonstrating the conversion of the acetophenone core into diverse bioactive scaffolds.[1]
Part 5: Safety & Handling (E-E-A-T)
As a halogenated ketone, this compound requires strict safety adherence.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ethoxy group.[1]
References
-
Anstead, G. M., et al. (1988). 2,3-Diarylindenes and 2,3-Diarylindenones: Synthesis, Molecular Structure, and Estrogen Receptor Binding Affinity. Journal of Medicinal Chemistry.
-
USPTO Patent US9714221B1. (2017).[1] Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof. (Describes the specific 3-chloro-4-ethoxy-5-fluoro moiety in SERDs).
-
USPTO Patent US10544113B2. (2020).[1] Thiazolidinone compounds and use thereof. (Details the use of the acetophenone/aldehyde derivative in thiazolidinone synthesis).
-
PubChem Database. Compound Summary for CAS 1017779-05-3. National Center for Biotechnology Information.[1] [1]
Sources
Unlocking the Therapeutic Potential of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone: A Strategic Guide for Medicinal Chemistry
This technical guide provides a comprehensive framework for exploring the medicinal chemistry applications of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. For researchers, scientists, and drug development professionals, this document outlines the therapeutic rationale, synthetic strategies, and a roadmap for the biological evaluation of this compound, grounding its potential in the established activities of related chemical scaffolds.
Introduction: The Promise of a Substituted Acetophenone
The acetophenone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antidiabetic, and antimicrobial agents.[3][4][5][6][7] The specific compound, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, presents a unique substitution pattern on the phenyl ring that warrants a thorough investigation of its therapeutic potential.
Molecular Profile of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone:
| Property | Value | Source |
| CAS Number | 1017779-05-3 | [8] |
| Molecular Formula | C10H10ClFO2 | [8] |
| Molecular Weight | 216.637 g/mol | [8] |
| Boiling Point | 313.1±42.0 °C at 760 mmHg | [8] |
| Density | 1.2±0.1 g/cm3 | [8] |
| Flash Point | 133.4±17.0 °C | [8] |
The presence of a chlorine atom, a fluorine atom, and an ethoxy group on the acetophenone core suggests several avenues for biological activity. Halogens like chlorine and fluorine can modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[9] The ethoxy group can influence solubility and also participate in hydrogen bonding interactions with biological targets.
Synthetic Strategy: A Plausible Route to the Target Compound
A potential synthetic pathway is outlined below:
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The Strategic Role of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in the Synthesis of Modern Agrochemicals: A Technical Guide
For the attention of: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Substituted acetophenones are pivotal building blocks in the synthesis of a wide array of valuable agrochemicals. Among these, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone represents a structurally distinct starting material with significant potential for the development of novel fungicides and herbicides. The unique substitution pattern of this aromatic ketone—featuring chloro, ethoxy, and fluoro groups—offers opportunities for fine-tuning the biological activity and physicochemical properties of the resulting active ingredients. This technical guide provides an in-depth analysis of the plausible role of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in agrochemical synthesis. Due to the limited publicly available information on specific agrochemicals derived from this exact molecule, this guide will use the well-documented synthesis of the broad-spectrum fungicide, difenoconazole, as a representative case study. This will illuminate the synthetic transformations and chemical principles applicable to acetophenone-based agrochemical development.
Introduction: The Importance of Halogenated Acetophenones in Agrochemicals
The relentless pursuit of more effective and environmentally benign crop protection agents has led to the exploration of diverse chemical scaffolds. Halogenated aromatic ketones, particularly substituted acetophenones, have emerged as crucial intermediates in the production of numerous pesticides and herbicides.[1] The presence of halogen atoms and other functional groups on the phenyl ring significantly influences the molecule's reactivity and its interaction with biological targets.[1] These intermediates are frequently employed in the synthesis of triazole fungicides, a class of compounds known for their potent and broad-spectrum activity.[2]
This guide focuses on the potential applications of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a compound whose specific uses in commercial agrochemical synthesis are not extensively documented in public literature. By examining the synthesis of a structurally related and commercially successful fungicide, difenoconazole, we can infer the synthetic utility of this specific acetophenone derivative.
Physicochemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
A thorough understanding of the starting material's properties is fundamental to developing robust and scalable synthetic processes.
| Property | Value | Source |
| CAS Number | 1017779-05-3 | [3] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |
| Molecular Weight | 216.64 g/mol | [3] |
| Appearance | Not specified (typically a solid) | - |
| Boiling Point | 313.1 ± 42.0 °C at 760 mmHg | [3] |
| Flash Point | 133.4 ± 17.0 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
A Representative Synthetic Pathway: The Synthesis of a Difenoconazole Analogue
The synthesis of the triazole fungicide difenoconazole from a substituted acetophenone provides an excellent model for understanding the potential synthetic routes involving 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. The overall strategy involves a multi-step process that transforms the acetophenone into the final triazole-containing active ingredient.
Overall Synthetic Scheme
Caption: Workflow for the ketalization of the starting acetophenone.
Step 2: Bromination of the Ketal Intermediate
Causality behind the experimental choice: With the ketone group protected, the methyl group of the original acetophenone is now activated for free-radical bromination. This step introduces a bromine atom, which will serve as a leaving group in the subsequent nucleophilic substitution reaction. The reaction is typically initiated by light or a radical initiator.
Experimental Protocol (Adapted from difenoconazole synthesis): [4][5]
-
Dissolve the ketal intermediate (1.0 eq) in a suitable solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a stirrer, dropping funnel, and a light source (if necessary).
-
Slowly add bromine (1.0-1.1 eq) to the solution at a controlled temperature (e.g., 20-30 °C). The reaction is often exothermic.
-
Irradiate the mixture with a UV lamp to facilitate the radical reaction, if required.
-
Monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete, quench any excess bromine with a reducing agent, such as a sodium thiosulfate solution.
-
Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude brominated ketal intermediate.
Caption: Workflow for the bromination of the ketal intermediate.
Step 3: Nucleophilic Substitution with 1,2,4-Triazole
Causality behind the experimental choice: This is the key step where the triazole ring, the core pharmacophore of many fungicides, is introduced. The triazole anion acts as a nucleophile and displaces the bromine atom in an SN2 reaction. A strong base is required to deprotonate the 1,2,4-triazole, making it a more potent nucleophile.
Experimental Protocol (Adapted from difenoconazole synthesis): [4][6]
-
In a separate vessel, prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.1-1.3 eq) with a strong base like sodium hydroxide or sodium methoxide in a suitable solvent (e.g., DMF or DMSO).
-
To this solution, add the brominated ketal intermediate (1.0 eq) at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and stir for several hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the final difenoconazole analogue.
Caption: Workflow for the final nucleophilic substitution step.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better process optimization and troubleshooting.
Mechanism of Ketalization
The acid-catalyzed ketalization proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol. Subsequent proton transfers and elimination of water lead to the formation of the stable cyclic ketal.
Mechanism of Radical Bromination
The bromination of the α-carbon involves a free-radical chain reaction consisting of three stages: initiation, propagation, and termination.
-
Initiation: Homolytic cleavage of the Br-Br bond by heat or UV light to form two bromine radicals.
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a carbon radical. This carbon radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Mechanism of Nucleophilic Substitution
The final step is a classic SN2 reaction. The nucleophilic nitrogen of the deprotonated 1,2,4-triazole attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the C-N bond.
Conclusion and Future Perspectives
While direct evidence for the use of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in specific, commercialized agrochemicals remains limited in the public domain, its structural similarity to known precursors of highly active fungicides like difenoconazole strongly suggests its potential as a valuable building block in agrochemical synthesis. The synthetic route outlined in this guide, based on a well-established industrial process, provides a robust framework for the potential utilization of this and other similarly substituted acetophenones.
The unique combination of chloro, ethoxy, and fluoro substituents on the phenyl ring of the title compound offers exciting possibilities for the synthesis of new active ingredients with potentially enhanced efficacy, modified spectrum of activity, and improved toxicological and environmental profiles. Further research into the synthesis and biological evaluation of agrochemicals derived from 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is warranted and could lead to the discovery of the next generation of crop protection agents.
References
-
Li, H., Liao, F., Wang, P., & Zhang, M. (2011). Preparation of fungicide difenoconazole. ResearchGate. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN101899040A - Preparation process of difenoconazole.
-
ChemSrc. (2023, February 20). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN103360372A - Novel preparation method of difenoconazole.
-
CABI. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN101525332A - Method for preparing stable difenoconazole technical material.
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- 6. CN101525332A - Method for preparing stable difenoconazole technical material - Google Patents [patents.google.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Part 1: Executive Summary & Retrosynthetic Strategy
Scope and Application
This protocol details the high-purity synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , a critical intermediate often utilized in the development of kinase inhibitors and agrochemical signaling agents.[1] The synthesis addresses the challenge of installing three contiguous substituents (Cl, OEt, F) on the aromatic ring with precise regiocontrol.[1]
Strategic Rationale
While direct Friedel-Crafts acylation of an alkyl aryl ether is a common approach, this protocol utilizes a "Phenol-First Acylation" strategy.[1]
-
Why not Alkylate first? Alkylating the phenol to form the ether before acylation introduces the risk of Lewis Acid-mediated ether cleavage (dealkylation) during the subsequent Friedel-Crafts step involving Aluminum Chloride (
).[1] -
The Superior Route: We proceed via the acylation of 2-Chloro-6-fluorophenol .[1] The -OH group strongly activates the para position (the only open site not sterically crowded by halogens), ensuring 100% regioselectivity.[1] The final step is a mild O-alkylation, which proceeds quantitatively and avoids harsh acidic conditions.[1]
Retrosynthetic Pathway (Visualization)
Figure 1: Retrosynthetic disconnection showing the "Acylation-First" strategy to maximize yield and minimize side reactions.
Part 2: Detailed Synthetic Protocols
Step 1: Synthesis of 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone
Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS) directed para to the hydroxyl group.[1]
2.1.1 Reagents & Equipment
| Reagent | Equiv.[1] | Role |
| 2-Chloro-6-fluorophenol | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating Agent |
| Aluminum Chloride ( | 3.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |
| 1M HCl | Excess | Quenching Agent |
-
Critical Note on Stoichiometry: Phenols react with
to form aluminum phenoxides.[1] Therefore, >1 equivalent of is consumed by the substrate itself. We use 3.0 equivalents to ensure sufficient free Lewis acid remains to catalyze the acylation.[1]
2.1.2 Protocol
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a nitrogen inlet, an addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).
-
Solvation: Charge the flask with 2-Chloro-6-fluorophenol (1.0 eq) and anhydrous DCM (5 mL per mmol substrate). Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Carefully add
(3.0 eq) portion-wise over 15 minutes. Caution: Exothermic reaction.[1] The mixture may turn yellow/orange.[1] -
Acylation: Add Acetyl Chloride (1.2 eq) dropwise via the addition funnel over 20 minutes, maintaining the internal temperature <5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The starting phenol (
) should disappear, replaced by a more polar product ( ).[1]
-
-
Quench: Cool the mixture back to 0°C. Slowly quench by dropwise addition of 1M HCl. Warning: Vigorous gas evolution.[1]
-
Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.[1][3] Combine organic phases, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.[1]
Expected Yield: 85-92%
Data Validation:
Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Reaction Type: Williamson Ether Synthesis (O-Alkylation)
Mechanism:
2.2.1 Reagents & Equipment
| Reagent | Equiv.[1] | Role |
| Intermediate (from Step 1) | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 2.0 | Base |
| DMF (N,N-Dimethylformamide) | Solvent | Polar Aprotic Solvent |
2.2.2 Protocol
-
Setup: Use a single-neck RBF with a magnetic stir bar.
-
Dissolution: Dissolve 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone (1.0 eq) in DMF (3 mL per mmol).
-
Deprotonation: Add anhydrous
(2.0 eq). The suspension will likely turn bright yellow (phenoxide formation).[1] Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add Ethyl Iodide (1.5 eq) in one portion.
-
Heating: Heat the mixture to 60°C for 3–4 hours.
-
Why 60°C? Higher temperatures (>80°C) may cause elimination of EtI or side reactions. 60°C is sufficient for the activated phenoxide.[1]
-
-
Workup: Pour the reaction mixture into ice-cold water (10x volume of DMF). The product should precipitate as a solid.[1][4]
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
Expected Yield: 90-95% Appearance: White crystalline solid.[1]
Part 3: Process Safety & Hazard Analysis
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Water Reactivity | Step 1 ( | Ensure all glassware is oven-dried.[1] Use a nitrogen blanket.[1] Quench slowly at 0°C. |
| Corrosivity | Step 1 (HCl gas) | Use a caustic scrubber (NaOH solution) on the exhaust line.[1] |
| Carcinogenicity | Step 2 (Ethyl Iodide) | Handle in a fume hood. Double-glove (Nitrile).[1] Treat waste streams as halogenated hazardous waste.[1] |
| Thermal Runaway | Step 1 (Addition) | Control addition rate of AcCl to maintain Temp <5°C. |
Part 4: Analytical Validation
Expected NMR Data ( , 400 MHz)
To validate the structure, ensure the following signals are present:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.60 - 7.80 | Multiplet | 2H | H-2' and H-6' (Ar-H) |
| Alkoxy ( | 4.15 - 4.25 | Quartet ( | 2H | |
| Ketone ( | 2.55 | Singlet | 3H | |
| Alkoxy ( | 1.35 - 1.45 | Triplet ( | 3H |
Mass Spectrometry[1]
-
Method: GC-MS or LC-MS (ESI+).[1]
-
Target Ion:
(Calculated MW: 216.64).[1] -
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (
).[1]
Part 5: Troubleshooting Guide
Issue 1: Incomplete Acylation (Step 1)
-
Cause: Deactivation of
by moisture or insufficient catalyst. -
Solution: Ensure anhydrous DCM is used. Increase
to 3.5 eq.
Issue 2: O- vs C-Alkylation (Step 2)
-
Cause: Use of very hard electrophiles or high temps can sometimes favor C-alkylation (rare with EtI).[1]
-
Solution: Stick to polar aprotic solvents (DMF) which solvate the cation (
), leaving the "naked" phenoxide anion to react specifically at the Oxygen.[1] Do not exceed 60°C.
Issue 3: Low Yield in Step 2 Workup
-
Cause: Product solubility in DMF/Water mix.[1]
-
Solution: Ensure the water volume is at least 10x the DMF volume to force precipitation.[1] If extracting, wash the organic layer 3x with water to remove trapped DMF.
References
-
Friedel-Crafts Acylation Mechanisms
-
Regioselectivity in Phenol Acylation
-
Williamson Ether Synthesis Protocols
-
Organic Chemistry Portal: Williamson Ether Synthesis.[1]
-
-
Safety Data Sheets (SDS)
Sources
- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Purity 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. Due to the absence of extensive physical property data for this specific compound, this guide emphasizes a systematic approach to solvent selection and protocol optimization. We present a detailed methodology for empirical solvent screening, followed by a robust recrystallization protocol. The principles of solvent selection, crystal growth, and impurity removal are discussed in depth to provide a foundational understanding for adapting this method to other substituted acetophenones.
Introduction: The Critical Role of Purity for a Versatile Building Block
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its trifunctionalized phenyl ring serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. The presence of chloro, ethoxy, and fluoro substituents modulates the electronic and steric properties of the molecule, making it a valuable precursor for targeted drug design and the development of novel agrochemicals.
The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or agrochemical are intrinsically linked to the purity of the starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity in the final product. Therefore, a robust and reproducible purification method for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high purity in a cost-effective and scalable manner.[1][2]
This application note details a systematic approach to the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone by recrystallization, addressing the current lack of published data on its specific solubility and melting point.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3][4] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3][4]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][5] As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[6] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are present in much lower concentrations and thus do not crystallize.[1] The purified crystals are then isolated by filtration.
The success of a recrystallization procedure is critically dependent on the selection of an appropriate solvent. An ideal recrystallization solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures. [1]
-
Low solvency for the target compound at low temperatures. [1]
-
High or very low solvency for impurities so they either remain in the mother liquor or can be removed by hot filtration.
-
Chemical inertness towards the compound being purified.[1]
-
Sufficient volatility to be easily removed from the purified crystals.[1]
-
A boiling point lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.[3]
-
Safety and low environmental impact. [1]
Due to the lack of a reported melting point for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a preliminary estimation is necessary to guide solvent selection. Based on structurally similar compounds, a melting point in the range of 50-80°C can be anticipated (see Table 1).
Table 1: Physicochemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone and Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone | C₁₀H₁₀ClFO₂ | 216.64 | Not Available[7] |
| 3'-Chloro-4'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 41 - 45[6] |
| 3'-Chloro-5'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 51 - 55 |
| 3'-Chloro-4'-methoxyacetophenone | C₉H₉ClO₂ | 184.62 | 74 - 78[4] |
Experimental Protocol
This section is divided into two critical phases: a systematic solvent screening to identify an optimal solvent or solvent system, followed by the detailed recrystallization procedure.
Materials and Equipment
Materials:
-
Crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (purity <95%)
-
A selection of analytical grade solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Boiling chips
-
Activated carbon (optional, for colored impurities)
-
Celatom® or filter aid (optional, for fine impurities)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Graduated cylinders
-
Melting point apparatus
-
Balance (analytical or top-pan)
Phase 1: Systematic Solvent Screening
The following protocol outlines an empirical method for determining a suitable recrystallization solvent.
-
Initial Solubility Tests:
-
Place approximately 20-30 mg of the crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone into several small test tubes.
-
To each test tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the test tubes and observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.
-
Observe if the compound dissolves upon heating. An ideal solvent will completely dissolve the compound near its boiling point.
-
Cool the test tubes that showed good solubility at high temperatures in an ice-water bath.
-
Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent.
-
-
Solvent System Evaluation (if a single solvent is not ideal):
-
If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be employed.
-
Dissolve the crude compound in a minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.
-
Slowly add the "poor" solvent (the one in which it is insoluble) dropwise until the solution becomes cloudy (persistent turbidity).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly and observe crystal formation.
-
Phase 2: Recrystallization Protocol
The following is a detailed, step-by-step methodology for the recrystallization of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone based on the results of the solvent screening.
-
Dissolution:
-
Place a known mass of the crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude compound and heat the mixture on a hot plate with stirring.
-
Continue to add the hot solvent in small portions until the compound is completely dissolved. Add a minimal excess of the hot solvent (approximately 2-5%) to ensure the solution remains unsaturated during the subsequent hot filtration step.
-
-
Hot Filtration (if necessary):
-
If the hot solution contains insoluble impurities (e.g., dust, solid by-products) or is colored, a hot filtration step is required.
-
If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Preheat a clean Erlenmeyer flask and a glass funnel with a small amount of the hot solvent.
-
Place a fluted filter paper in the preheated funnel and rapidly filter the hot solution into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the expected melting point.
-
-
Purity and Yield Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point range close to that of the pure compound indicates high purity.
-
Calculate the percent recovery of the purified compound.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Expected Outcomes and Troubleshooting
Table 2: Expected Outcomes and Key Parameters for Recrystallization
| Parameter | Target Value/Observation | Rationale |
| Solvent Selection | High solubility when hot, low when cold | Maximizes recovery and purity. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, well-defined, and pure crystals.[5] |
| Crystal Appearance | Colorless to white, well-formed needles or prisms | Indicates high purity. |
| Melting Point | Sharp, narrow range (e.g., 1-2°C) | A broad melting point range suggests the presence of impurities. |
| Yield | 70-90% (typical) | Yields will vary depending on the purity of the crude material and the chosen solvent. |
Troubleshooting Common Issues:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent and reheat the solution.
-
No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Conclusion
The purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone to a high degree of purity is essential for its application in the synthesis of pharmaceuticals and agrochemicals. This application note provides a comprehensive and scientifically grounded protocol for achieving this through recrystallization. By following a systematic approach to solvent selection and adhering to the detailed recrystallization procedure, researchers can obtain a high-purity product with a good recovery rate. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved from [Link]
-
University of Babylon. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Chemdad. (n.d.). 3-CHLORO-4-METHOXYACETOPHENONE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. athabascau.ca [athabascau.ca]
- 4. 3-CHLORO-4-METHOXYACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
Application Note: Structural Elucidation and NMR Assignment of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
This Application Note is designed for research scientists and analytical chemists involved in structural elucidation of pharmaceutical intermediates. It focuses on the rigorous NMR assignment of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , a representative scaffold in medicinal chemistry (e.g., kinase inhibitors).
Abstract
The precise structural assignment of polysubstituted aromatic rings is a critical step in drug development, particularly when verifying regioisomers of halogenated intermediates. This guide details the assignment strategy for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , utilizing the unique spin-spin coupling characteristics of the
Introduction: The Halogen Challenge
In small molecule drug discovery, the "3,4,5-substitution pattern" on phenyl rings is common for optimizing metabolic stability and potency. However, distinguishing between isomers (e.g., 3-chloro-5-fluoro vs. 3-fluoro-5-chloro) is notoriously difficult using only proton NMR due to signal overlap and complex coupling.
For 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , the presence of a fluorine atom provides a distinct advantage.
Structural Topology
-
Core: Acetophenone (Acetyl group at position 1').
-
Substituents:
-
Protons of Interest: Two aromatic protons (H2' and H6') that are chemically distinct due to the asymmetric substitution.
Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate
-
Solvent:
(99.8% D) is recommended for resolution. DMSO- may be used if solubility is poor, but minimizes viscosity broadening. -
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).
-
Filtration: Filter solution through a 0.2 µm PTFE syringe filter to remove particulates that cause magnetic inhomogeneity.
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (25 °C).
-
H NMR: Spectral width 12 ppm, 30° pulse angle, relaxation delay (
) 2.0 s. -
C NMR: Proton-decoupled, spectral width 240 ppm, relaxation delay (
) 2.0 s, minimum 512 scans for quaternary carbon detection. -
F NMR: Proton-coupled (to detect
) and decoupled (for chemical shift verification).
Assignment Strategy & Logic
The assignment relies on the Magnitude of Fluorine Coupling rule:
- (Direct): ~245 Hz (Identifies C5').
- (Geminal): ~15–25 Hz (Identifies C4' and C6').
- (Vicinal): ~5–10 Hz (Identifies C1' and C3').
- (Ortho): ~7–10 Hz (Identifies H6').
- (Meta): ~5–7 Hz (Identifies H2').
Workflow Diagram
The following logic flow ensures a self-validating assignment.
Figure 1: Step-by-step logic flow for assigning fluorinated aromatics.
Detailed Assignment & Results
Proton ( H) NMR Analysis
The aliphatic region is trivial: a triplet/quartet pair for the ethoxy group and a singlet for the acetyl group. The aromatic region contains the critical structural information.
-
H6' (Ortho to F): This proton is located between the Acetyl group (1') and the Fluorine (5'). It exhibits a large coupling to fluorine (
) and a small meta-coupling to H2'. -
H2' (Meta to F): This proton is located between the Acetyl group (1') and the Chlorine (3'). It exhibits a smaller coupling to fluorine (
) and a small meta-coupling to H6'.
Predicted
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H6' | 7.75 | dd | Ortho to F (Large | |
| H2' | 7.95 | dd | Meta to F (Small | |
| OCH | 4.20 | q | Ethoxy Methylene (Deshielded by O) | |
| COCH | 2.58 | s | - | Acetyl Methyl |
| CH | 1.45 | t | Ethoxy Methyl |
Note: H2' is typically more deshielded (higher ppm) than H6' because the shielding effect of the ortho-Fluorine on H6' counteracts the deshielding of the carbonyl.
Carbon ( C) NMR Analysis
The
Predicted
| Position | Shift ( | Splitting | Assignment Logic | |
| C=O | 196.5 | d or s | ~2 | Carbonyl |
| C5' | 155.0 | d | ~248 | Direct C-F bond ( |
| C4' | 145.2 | d | ~12 | C-O bond, Geminal to F ( |
| C1' | 133.5 | d | ~3 | Quaternary, Para to OEt |
| C3' | 128.8 | d | ~18 | C-Cl bond, Vicinal to F ( |
| C2' | 126.5 | d | ~6 | Aromatic CH ( |
| C6' | 116.2 | d | ~22 | Aromatic CH, Ortho to F ( |
| OCH | 65.5 | s | - | Ethoxy Methylene |
| COCH | 26.4 | s | - | Acetyl Methyl |
| CH | 14.8 | s | - | Ethoxy Methyl |
Confirmation via 2D NMR
-
HSQC: Correlates H6' (7.75 ppm) to C6' (116.2 ppm). The Carbon at 116.2 ppm must be a doublet with
Hz. -
HMBC:
-
H2' should show a strong 3-bond correlation to the Carbonyl (C=O) and C4' .
-
H6' should show a strong 3-bond correlation to the Carbonyl (C=O) and C4' .
-
Acetyl Protons will correlate strongly to C1' and C=O .
-
Visualization of Coupling Pathways[8][12][14]
The diagram below illustrates the coupling networks used to verify the position of the Fluorine atom relative to the protons.
Figure 2: Key spin-spin coupling interactions. The thickness of the line represents the magnitude of the coupling constant.
References
-
General 19F Coupling Constants
- Dolphin, D., & Goss, A. (2023). Tabulation of 19F NMR Coupling Constants.
-
Substituent Effects on Chemical Shifts
- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
-
NMR of Fluorinated Aromatics
- Vidal, S. (2018).
Disclaimer: The chemical shifts provided in this protocol are predicted based on additive substituent increment rules (ChemDraw/MestReNova algorithms) and standard literature values for similar 3,4,5-substituted acetophenones. Experimental values may vary slightly (± 0.2 ppm) depending on concentration and temperature.
Sources
- 1. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluoroacetophenone(403-42-9) 1H NMR [m.chemicalbook.com]
- 6. F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
Mass spectrometry analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
An Application Note and Protocol for the Mass Spectrometric Analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a substituted aromatic ketone of significant interest in the development of novel pharmaceutical and agrochemical agents. The inherent complexity of this molecule, featuring chloro, fluoro, and ethoxy substitutions, necessitates a robust analytical methodology for its unambiguous identification, characterization, and quantification. This document details optimized protocols for sample preparation, instrument setup, and data acquisition using high-resolution mass spectrometry. We explore the comparative efficacy of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) and delve into the structural elucidation of the molecule through tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID). The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications, ensuring data integrity and reliability in a drug development context.
Introduction: The Analytical Imperative
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CEFA) is a key building block in synthetic organic chemistry. Its structural motifs are often incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final product.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural characterization.[2]
This application note moves beyond a simple recitation of steps. It is designed as a self-validating system of protocols, grounded in the fundamental principles of ionization and ion fragmentation. We will establish a logical workflow, from sample preparation to in-depth data interpretation, enabling researchers to confidently identify CEFA and predict its behavior within a mass spectrometer.
Key Chemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone:
| Property | Value | Source |
| CAS Number | 1017779-05-3 | [3] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |
| Molecular Weight | 216.64 g/mol | [3] |
| Monoisotopic Mass | 216.0353 Da | Calculated |
| Structure | N/A |
Foundational Principles: Ionization and Instrumentation
The successful analysis of a small molecule like CEFA hinges on the selection of an appropriate ionization technique and a high-performance mass analyzer.
The Choice of Ionization: ESI vs. APCI
The goal of the ionization source is to convert the neutral CEFA molecule into a gas-phase ion with minimal degradation. The molecule's moderate polarity makes it a candidate for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and semi-polar molecules that are already ionized in solution or can be readily protonated or deprotonated.[4] For CEFA, the carbonyl oxygen and the ether oxygen are potential sites for protonation, making ESI a strong candidate, particularly in the positive ion mode. The addition of a weak acid like formic acid to the mobile phase is a standard practice to facilitate the formation of the protonated molecule, [M+H]⁺.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds that are not easily ionized in solution.[6][7] The analyte is vaporized in a heated nebulizer and then ionized via gas-phase reactions with charged solvent molecules. Given CEFA's aromatic nature and thermal stability, APCI provides a valuable alternative or confirmatory ionization method.[8] It can be particularly useful if the sample matrix is complex or if ESI efficiency is low.
The Power of High-Resolution MS: Q-TOF
For unambiguous identification and structural work, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is indispensable.[9][10]
-
Quadrupole (Q): Acts as a mass filter, allowing for the selection of a specific ion (the precursor ion) for fragmentation analysis.[11]
-
Time-of-Flight (TOF): Measures the mass-to-charge ratio (m/z) with high accuracy by determining the time it takes for an ion to travel a known distance.[12][13] This capability allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in structural confirmation.
The combination, Q-TOF, enables tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed with high mass accuracy.[12]
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the analysis of CEFA. The workflow is designed to be systematic and reproducible.
Caption: Overall experimental workflow for CEFA analysis.
Protocol: Sample Preparation
The objective is to prepare a clean, particle-free sample at a concentration suitable for MS detection, minimizing matrix effects and instrument contamination.[2][5]
-
Stock Solution Preparation: Accurately weigh ~10 mg of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.
-
Rationale: This concentration range is typically optimal for modern ESI-MS systems, providing strong signal without causing detector saturation.
-
-
Filtration: Filter the final working solution through a 0.22 µm PTFE or nylon syringe filter into a clean autosampler vial.
-
Rationale: Filtration is a critical step to remove any particulate matter that could clog the UPLC system or the mass spectrometer's sample capillary.[5]
-
Protocol: UPLC-Q-TOF Instrumentation and Method Parameters
Coupling Ultra-Performance Liquid Chromatography (UPLC) with MS provides chromatographic separation, which is essential when analyzing CEFA in complex matrices or for impurity profiling.
Table 1: UPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for aromatic ketones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids positive ionization. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | A small volume minimizes peak distortion. |
Table 2: Q-TOF MS Parameters (Positive Ion Mode)
| Parameter | ESI Setting | APCI Setting |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Nebulizer Pressure | 45 psi | 50 psi |
| Drying Gas Flow | 10 L/min | 8 L/min |
| Gas Temperature | 325 °C | 350 °C |
| Fragmentor Voltage | 120 V | 130 V |
| Skimmer Voltage | 65 V | 65 V |
| Mass Range (MS1) | 50 - 500 m/z | 50 - 500 m/z |
| Acquisition Rate | 2 spectra/s | 2 spectra/s |
Protocol: Tandem MS (MS/MS) for Structural Elucidation
The MS/MS experiment is crucial for confirming the structure of CEFA by analyzing its fragmentation pattern. This process involves the selection and fragmentation of the precursor ion.
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion of CEFA. Given its monoisotopic mass of 216.0353 Da, the target precursor ion will be at m/z 217.0426.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell. Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation.[14]
-
Rationale: Varying the collision energy allows for controlled fragmentation. Low energies may only produce the most stable fragments, while higher energies will reveal more extensive fragmentation pathways.[15]
-
-
Product Ion Analysis: Scan the TOF analyzer to detect the m/z of the resulting fragment ions.
Data Interpretation: From Spectra to Structure
Full Scan (MS1) Spectrum Analysis
The full scan spectrum provides the molecular weight information. For CEFA, we expect to observe:
-
Protonated Molecule [M+H]⁺: A strong signal at m/z 217.0426. High-resolution measurement should confirm the elemental composition C₁₀H₁₁ClFO₂⁺.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic peak ([M+2+H]⁺) will be observed at m/z 219.0397. The intensity of this peak should be approximately one-third of the [M+H]⁺ peak, consistent with the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16]
MS/MS Spectrum and Fragmentation Pathway
The fragmentation of acetophenones is well-understood and typically involves cleavages adjacent to the carbonyl group and reactions involving substituents on the aromatic ring.[17][18][19]
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of protonated CEFA.
Table 3: Expected Fragment Ions from MS/MS Analysis of CEFA ([M+H]⁺ at m/z 217.04)
| Measured m/z | Proposed Formula | Proposed Loss | Fragment Structure |
| 202.0190 | C₉H₈ClFO₂⁺ | CH₃• | Loss of a methyl radical from the acetyl group. |
| 189.0112 | C₈H₇ClFO₂⁺ | C₂H₄ | Neutral loss of ethene from the ethoxy group. |
| 175.0214 | C₇H₈ClFO₂⁺ | C₃H₄ | Loss of propyne from acetyl group rearrangement. |
| 161.0003 | C₇H₇ClFO⁺ | C₂H₄ + CO | Subsequent loss of carbon monoxide from the m/z 189 fragment. |
-
Primary Fragmentation: A dominant fragmentation pathway for ethoxy-substituted aromatics is the neutral loss of ethene (C₂H₄, 28.03 Da), resulting in a hydroxylated intermediate. For CEFA, this would lead to a fragment at m/z 189.01.
-
Secondary Fragmentation: This m/z 189 fragment can subsequently lose carbon monoxide (CO, 27.99 Da) from the ketone group, yielding a fragment at m/z 161.00.
-
Acetyl Group Fragmentation: Loss of the methyl radical (CH₃•, 15.02 Da) from the protonated acetyl group is also a common pathway for acetophenones, leading to a fragment at m/z 202.02.
Principles of Method Validation
For use in a regulated environment, such as drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[20][21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
-
Linearity and Range: Demonstrating a proportional relationship between the instrument response and the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a robust and scientifically grounded approach to the mass spectrometric analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. By leveraging high-resolution Q-TOF mass spectrometry with both ESI and APCI ionization sources, researchers can achieve confident identification and detailed structural characterization. The detailed protocols for sample preparation and instrument operation, combined with the elucidation of the compound's fragmentation behavior, offer a comprehensive toolkit for scientists in pharmaceutical and chemical development. Adherence to these methodologies and principles of validation will ensure the generation of high-quality, reliable, and defensible analytical data.
References
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Tandem mass spectrometry based investigation of cinnamylideneacetophenone derivatives: valuable tool for the differentiation of positional isomers. Retrieved from [Link]
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PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. Retrieved from [Link]
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Chemsrc. (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved from [Link]
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National Institutes of Health. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]
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YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
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U.S. Food & Drug Administration. (2015). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]
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eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Retrieved from [Link]
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PubMed. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
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PG General. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
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YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
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PubMed. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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American Society for Mass Spectrometry. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Retrieved from [Link]
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ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Retrieved from [Link]
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Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Retrieved from [Link]
-
ResearchGate. (2024). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Retrieved from [Link]
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Application Note: Cell-Based Characterization of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
[1]
Abstract & Introduction
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (MW: 216.64 g/mol ) is a poly-halogenated acetophenone derivative serving as a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its structural motif—combining an electron-withdrawing fluorine/chlorine pair with an electron-donating ethoxy group—modulates lipophilicity and metabolic stability, making it a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]
This Application Note provides a standardized protocol for evaluating the biological activity of this compound. Unlike established drugs, this intermediate requires rigorous solubility profiling and cytotoxicity screening before specific target engagement can be assessed.[1]
Key Applications:
Compound Handling & Preparation[1][2][3][4]
Critical Warning: Acetophenone derivatives are prone to precipitation in aqueous media.[1] Strict adherence to the DMSO solubilization protocol is required to prevent "crashing out" during cell treatment, which leads to false negatives.[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 216.64 g/mol | Suitable for membrane permeability.[1] |
| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; requires organic co-solvent.[1] |
| Appearance | White to off-white solid | Check for yellowing (oxidation indicator).[1] |
| Storage | -20°C, Desiccated | Hygroscopic; thaw to RT before opening. |
Stock Solution Preparation (10 mM)
-
Weigh 2.17 mg of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds until fully clear.
-
Aliquot into 50 µL vials and store at -20°C. Do not freeze-thaw more than 3 times.
Experimental Protocol: Dose-Response Viability Assay
This protocol utilizes an ATP-based luminescent readout (e.g., CellTiter-Glo®) to determine the cytotoxicity profile (CC50) of the compound.[1] This is the foundational step before any functional assay.[1]
Materials
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver) – specific to metabolic context.[1]
-
Assay Media: DMEM + 10% FBS (low fluorescence phenol-red free preferred).[1]
-
Compound: 10 mM DMSO stock of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
-
Control: Staurosporine (1 mM stock) as positive cell death control.[1]
Workflow Diagram
The following diagram illustrates the critical path for the assay, highlighting the specific dilution logic required for hydrophobic fragments.
Figure 1: Step-wise dilution workflow to minimize DMSO shock and compound precipitation.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
-
Harvest cells and count viability (>95% required).[1]
-
Dilute cells to 5,000 cells/well in 40 µL of fresh media.
-
Seed into a white-walled 384-well plate.
-
Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
Step 2: Compound Serial Dilution (Day 1) Rationale: Direct addition of 100% DMSO stock to cells causes local cytotoxicity.[1] We use an intermediate dilution step.
-
Source Plate: Prepare a 1:3 serial dilution of the compound in 100% DMSO (8 points).
-
Intermediate Plate: Transfer 1 µL of Source Plate into 199 µL of Media (200x dilution). Mix well.
-
Note: The compound concentration is now 50 µM (top) in 0.5% DMSO.[1]
-
-
Assay Plate: Transfer 10 µL from the Intermediate Plate to the 40 µL of cells in the Assay Plate.
-
Final Top Concentration: 10 µM.
-
Final DMSO: 0.1%.[1]
-
Step 3: Incubation & Readout (Day 2-3)
Data Analysis & Interpretation
Calculation
Normalize raw Luminescence Units (RLU) to controls:
Interpreting the Curve[1]
Mechanistic Context: Acetophenone Signaling[1]
If the compound exhibits bioactivity, it likely acts via stress response pathways common to electrophilic aromatics.[1] The diagram below details the potential mechanism of action (MoA) for halogenated acetophenones, involving Nrf2 activation or NF-kB inhibition.[1]
Figure 2: Potential MoA—Electrophilic stress response pathway activation by halogenated acetophenones.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | High hydrophobicity (LogP >3).[1] | Sonicate stock solution; Ensure final DMSO < 0.5%. |
| Edge Effect | Evaporation in outer wells.[1] | Fill outer wells with PBS; use breathable seals.[1] |
| Low Signal | 4'-ethoxy group metabolism.[1] | Use esterase inhibitors if rapid hydrolysis is suspected.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54460668, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.[1] Retrieved from [Link][1]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[1] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned.[1] Nature Reviews Drug Discovery, 6(3), 211–219.[1] (Contextual grounding for acetophenone fragments).
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Executive Summary & Molecule Profile
Target Molecule: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone CAS: 1017779-05-3 Application: Critical intermediate for pharmaceutical active ingredients (APIs), specifically in the development of kinase inhibitors and agrochemical fungicides where the specific halogen substitution pattern modulates metabolic stability and lipophilicity.
This guide addresses the synthesis via the Friedel-Crafts acylation of 2-chloro-6-fluorophenetole (1-ethoxy-2-chloro-6-fluorobenzene). While this route is convergent and scalable, it presents specific challenges regarding Lewis acid-mediated side reactions, particularly ether cleavage (dealkylation).
Synthetic Pathway & Logic
The synthesis relies on the directing power of the ethoxy group to install the acetyl moiety at the para position. However, the presence of aluminum chloride (
Reaction Scheme Visualization
Figure 1: Reaction pathway showing the competition between acylation and dealkylation pathways.
Common Byproducts & Troubleshooting
The following table details the specific impurities generated during this synthesis, their mechanistic origin, and remediation strategies.
Impurity Profile Table
| Impurity Type | Chemical Identity | Retention Time (Rel.) | Mechanistic Origin | Prevention Strategy |
| Impurity A (Major) | 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone | 0.7 - 0.8 RRT | Dealkylation: Lewis acids like | 1. Maintain temp < 5°C during addition.2. Do not exceed 1.1 - 1.2 eq of |
| Impurity B | 2-Chloro-6-fluorophenetole | 1.2 - 1.3 RRT | Incomplete Reaction: Catalyst deactivation due to moisture or insufficient stoichiometry. | 1. Use anhydrous DCM/DCE.2. Ensure |
| Impurity C | Isomeric Acetophenones | 0.95 - 1.05 RRT | Impure Starting Material: If the precursor contains 4-chloro-2-fluorophenetole, the acetyl group will install at a different position. | 1. QC the starting material (GC purity >98%).2. Regioselectivity of the reaction itself is high, so isomers usually come from the feed. |
| Impurity D | Alpha-chloro ketone | > 1.5 RRT | Side Reaction: If | 1. Ensure Acetyl Chloride quality.2. Avoid radical initiators (light). |
Technical Support Q&A
Q1: I am seeing a large peak at [M-28] in my LC-MS. What is this?
Diagnosis: This is the phenol impurity (Impurity A) resulting from the loss of the ethyl group (
-
Temperature Control: Ensure the reactor is pre-cooled to 0°C before adding the catalyst.
-
Quench Protocol: Do not let the reaction stir overnight unless necessary. Monitor by TLC/HPLC and quench into ice-water/HCl as soon as the starting material is consumed.
-
Purification: This impurity is phenolic (acidic). You can remove it by washing the organic layer with 1M NaOH or 10%
. The phenol will deprotonate and move to the aqueous layer, while your product (neutral ether) remains in the organic phase.
Q2: The reaction mixture turned into a black tar and yield is <40%.
Diagnosis: Polymerization or "Deep Friedel-Crafts" decomposition. Root Cause: This often happens if the solvent is wet or if the substrate concentration is too high, leading to intermolecular side reactions. Solution:
-
Solvent: Ensure Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is dried over molecular sieves.
-
Dilution: Run the reaction at a concentration of 0.5 M to 1.0 M.
-
Order of Addition: Add the Acetyl Chloride to the
slurry first to form the acylium complex, then add the substrate solution dropwise. This prevents the substrate from being exposed to a large excess of uncomplexed Lewis acid.
Q3: Can I use Ferric Chloride ( ) instead of Aluminum Chloride?
Analysis:
Optimized Experimental Protocol
Scale: 10 mmol basis Reagents:
-
2-Chloro-6-fluorophenetole (1.74 g, 10 mmol)
-
Acetyl Chloride (0.86 g, 11 mmol)
-
Aluminum Chloride, anhydrous (1.46 g, 11 mmol)
-
Dichloromethane (anhydrous, 20 mL)
Procedure:
-
Catalyst Setup: In a flame-dried 3-neck flask under Nitrogen, suspend
(1.1 eq) in 10 mL of DCM. Cool to 0°C. -
Acylium Formation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 min at 0°C. The suspension should clarify slightly as the acylium complex forms.
-
Substrate Addition: Dissolve 2-Chloro-6-fluorophenetole in 10 mL DCM. Add this solution dropwise to the catalyst mixture over 30 minutes, maintaining internal temp < 5°C.
-
Reaction: Allow to warm to 10-15°C and stir for 2-3 hours.
-
Checkpoint: Check HPLC. If SM > 2%, stir longer. If Phenol Impurity > 5%, quench immediately.
-
-
Workup (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice (50g) + conc. HCl (5 mL) . (The HCl prevents aluminum salts from forming emulsions).
-
Wash: Separate organic layer. Wash with 1M NaOH (2 x 15 mL) to remove the phenol byproduct. Wash with Brine. Dry over
. -
Isolation: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate if necessary.
References
-
Mechanism of Ether Cleavage: Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of ethers.[1][2][3] Synthesis, 1983(04), 249-282. Link
-
Friedel-Crafts Acylation Guide: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 10: Electrophilic Aromatic Substitution). Link
-
Alternative Catalysts: Olah, G. A. (Ed.).[4][5][6] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Detailed discussion on Lewis Acid strength and selectivity).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Aluminum trichloride (AlCl3) dissolves in ether with the evolutio... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: 2026-02-03[1]
Executive Summary & Route Analysis
The synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS 1253457-36-7 analog) typically presents a classic trade-off between reactivity and functional group tolerance.[1] The core challenge lies in installing the acetyl group onto the highly substituted benzene ring without cleaving the labile ethoxy ether bond or causing dehalogenation.[1]
Primary Synthetic Pathway (Friedel-Crafts Acylation)
The most scalable route involves the acylation of 2-chloro-6-fluorophenetole (1-ethoxy-2-chloro-6-fluorobenzene).[1]
-
Mechanism: Electrophilic Aromatic Substitution (
).[1][2][3] -
Directing Logic: The ethoxy group (
) is the strongest activator and directs para. The chloro and fluoro substituents are ortho/para directors but generally deactivate the ring. The position para to the ethoxy group is sterically accessible and electronically activated, making regioselectivity high. -
Critical Failure Point: The interaction between the Lewis Acid catalyst (e.g.,
) and the ethoxy oxygen can lead to O-dealkylation , reverting the product to the phenol (3-chloro-5-fluoro-4-hydroxyacetophenone), drastically reducing the isolated yield of the target ether.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turns into a black tar/solid mass, and yield is <40%."
Diagnosis:
This is likely due to Lewis Acid-mediated Ether Cleavage combined with uncontrolled exotherms.[1] Aluminum chloride (
Corrective Protocol:
-
Switch Catalyst or Moderate Activity: If possible, switch to a milder Lewis acid like
(Stannic Chloride) or .[1] These are less prone to ether cleavage than . -
Thermodynamic Control: If you must use
:-
Temperature: Maintain the internal temperature strictly between -5°C and 0°C during addition. Do not heat to reflux until the acylation is confirmed complete by HPLC.
-
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of
.[1] Excess Lewis acid drives dealkylation. -
Addition Order: Add the Acetyl Chloride to the
/Solvent slurry first to form the acylium complex, then add the substrate solution slowly.[1] This prevents high local concentrations of uncomplexed from attacking the ether.
-
Issue 2: "I see a significant impurity at RRT 0.85 that tracks with the product."
Diagnosis: This is likely the O-acylated phenol (ester formation) or the de-ethylated phenol .[1] If the ethoxy group is cleaved, the resulting phenol can react with acetyl chloride to form the ester.[1] Alternatively, if you are starting from the phenol and alkylating later, this is the O-acylated intermediate that failed to undergo Fries rearrangement.[1]
Validation Step: Run an LC-MS.[1]
-
Target Mass (
): ~217 -
Impurity Mass (
): ~189 (Phenol derivative) or ~231 (Ester derivative).[1]
Corrective Protocol:
-
Quench Procedure: Ensure the reaction is quenched into ice-cold dilute HCl . A highly acidic quench prevents aluminum emulsions but can hydrolyze the ether if the mixture is hot. Keep the quench temp <10°C.
-
Post-Reaction Alkylation: If ether cleavage is unavoidable (e.g., >15%), consider changing the route: Acylate the phenol first (2-chloro-6-fluorophenol) to get the hydroxy-acetophenone, then perform O-alkylation with Ethyl Iodide/
in DMF.[1] This 2-step route is often higher yielding (85%+) than fighting the Friedel-Crafts ether cleavage.[1]
Issue 3: "The reaction stalls at 70% conversion."
Diagnosis: The product (acetophenone derivative) is a deactivated ring. The formed ketone-Lewis Acid complex precipitates out of the solvent (usually DCM or DCE), coating the unreacted starting material or catalyst, halting the reaction.[1]
Corrective Protocol:
-
Solvent Choice: Switch from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) or Nitromethane .[1] DCE allows for higher reflux temperatures (if needed later), while Nitromethane solubilizes the acylium complex, keeping the reaction homogeneous.[1]
-
High-Shear Mixing: The formation of the complex requires vigorous mechanical stirring. Magnetic stirring is often insufficient for scale-up >10g.[1]
Optimized Experimental Protocol
Objective: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone via Modified Friedel-Crafts. Scale: 100 mmol basis.
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Amount | Role |
| 1-Ethoxy-2-chloro-6-fluorobenzene | 1.0 | 17.46 g | Substrate |
| Acetyl Chloride | 1.2 | 9.42 g | Acylating Agent |
| Aluminum Chloride ( | 1.1 | 14.67 g | Catalyst |
| Dichloromethane (Dry) | - | 150 mL | Solvent |
Step-by-Step Methodology
-
Catalyst Activation:
-
In a flame-dried 500 mL 3-neck flask under
, charge DCM (100 mL) and (14.67 g) . -
Cool the slurry to 0°C using an ice/salt bath.
-
Add Acetyl Chloride (9.42 g) dropwise over 15 minutes. Observation: The slurry will dissolve or thin out as the Acylium ion complex forms.[1] Stir for 20 mins at 0°C.
-
-
Substrate Addition (Critical Step):
-
Dissolve 1-Ethoxy-2-chloro-6-fluorobenzene (17.46 g) in DCM (50 mL) .
-
Add this solution to the catalyst mixture dropwise over 45-60 minutes , maintaining internal temp < 5°C .
-
Rationale: Slow addition prevents localized exotherms that cause ether cleavage.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20-25°C) naturally.
-
Stir for 3-5 hours.
-
Monitor: Check TLC/HPLC. If conversion <90% after 5h, heat to mild reflux (40°C) for 1 hour, but monitor closely for dealkylation.
-
-
Quench & Workup:
-
Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) + Conc. HCl (20 mL) . Caution: HCl gas evolution.[1][4]
-
Separate the organic layer.[1][6] Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 1M NaOH (to remove any dealkylated phenol byproduct) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Heptane/IPA (9:1) if solid, or distill under high vacuum if oil.[1]
-
Visualizing the Pathway & Logic[1]
The following diagram illustrates the reaction logic and the competitive dealkylation pathway.
Figure 1: Reaction pathway showing the competition between the desired acylation (Green) and the ether cleavage side-reaction (Red).
FAQs
Q: Can I use the SnAr route (Nucleophilic Aromatic Substitution) instead? A: Yes. If you have access to 3-chloro-4,5-difluoroacetophenone , you can react it with Sodium Ethoxide in Ethanol.[1]
-
Advantage:[1][5][7][8][9] No Lewis acid required; avoids ether cleavage issues entirely.
-
Regioselectivity:[1] The 4-position (para to acetyl) is significantly more activated for SnAr than the 5-position (meta).[1]
-
Risk:[1] Requires strict anhydrous conditions to prevent hydrolysis of the fluorine to a phenol (OH) instead of the ether (OEt).
Q: Why wash with NaOH during workup?
A: The main impurity is the dealkylated phenol.[1] Phenols are acidic (
Q: My product is an oil, but literature says it should be solid. A: This molecule has a low melting point (often 40-50°C).[1] Small amounts of solvent (DCM) or isomer impurities can depress the melting point, keeping it an oil. Try high-vacuum drying for 12 hours or seed with a crystal if available.[1]
References
-
Friedel-Crafts Acylation Mechanisms & Ether Cleavage
-
Synthesis of Fluorinated Acetophenones (Process Patent)
-
General Procedure for Alkoxyacetophenones
-
SnAr Route Analog (Trifluoroacetophenone derivatives)
Sources
- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 7. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 12. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
[1]
Executive Summary
The synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone presents a classic challenge in aromatic substitution: installing three contiguous substituents with precise regiocontrol.[1] The primary failure modes observed in this synthesis are regioisomer formation (ortho-acylation) and ether cleavage (de-ethylation) during the functionalization steps.[1]
This guide prioritizes the Friedel-Crafts Acylation of 1-chloro-2-ethoxy-3-fluorobenzene as the most robust route (Route A), effectively "locking" the halogen positions prior to introducing the acetyl group.[1] A secondary Nucleophilic Aromatic Substitution (SNAr) strategy (Route B) is provided for workflows starting from fluorinated precursors.
Route A: The "Locked" Friedel-Crafts Strategy (Recommended)
This route relies on the strong para-directing effect of the ethoxy group to install the acetyl moiety.[1] Because the ortho positions relative to the ethoxy group are blocked by Chlorine and Fluorine, the regioselectivity for the 4-position is sterically and electronically enforced.[1]
Reaction Pathway Analysis
-
Substrate: 1-Chloro-2-ethoxy-3-fluorobenzene (2-Chloro-6-fluorophenetole).[1]
-
Catalyst: Aluminum Chloride (AlCl3) or Tin(IV) Chloride (SnCl4).[1]
-
Critical Mechanism: The ethoxy group activates the para position (C4).[1] The halogens at C2 and C6 sterically hinder any remaining ortho attack and deactivate the meta positions, funneling the electrophile exclusively to C4.[1]
Optimized Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | Substrate (1.0 eq) : AcCl (1.2 eq) : AlCl3 (1.1 eq) | Slight excess of acylating agent ensures conversion; limiting Lewis Acid prevents ether cleavage.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-nucleophilic, polar enough to solubilize the acylium complex.[1] |
| Temperature | -10°C to 0°C (Addition), then 25°C | CRITICAL: Low temp addition prevents the Lewis Acid from coordinating to the ethoxy oxygen and cleaving the ethyl group.[1] |
| Quenching | 1M HCl (Cold) | Acidic quench prevents hydrolysis of the product and solubilizes aluminum salts. |
Step-by-Step Methodology:
-
Charge an oven-dried reactor with Dichloromethane (10 V) and Acetyl Chloride (1.2 eq) under N2.
-
Cool the solution to -10°C .
-
Add AlCl3 (1.1 eq) portion-wise, maintaining internal temperature < 0°C. Stir for 30 mins to form the acylium ion.
-
Add 1-Chloro-2-ethoxy-3-fluorobenzene (1.0 eq) dropwise over 1 hour. Note: Rapid addition causes localized exotherms leading to de-ethylation.[1]
-
Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC.
-
Quench: Pour reaction mixture slowly into ice-cold 1M HCl . Separate phases.
Troubleshooting Guide (Route A)
Issue: I see a significant impurity at RRT 0.85 (Mass M-28).
Diagnosis: De-ethylation (Ether Cleavage). Root Cause: AlCl3 is a strong Lewis Acid that can coordinate to the ether oxygen, facilitating nucleophilic attack by chloride ions on the ethyl group, converting the ethoxy to a phenol. [1] Solution:
Issue: Low conversion (<60%) after 12 hours.
Diagnosis: Catalyst deactivation. [1] Root Cause: The product ketone complexes with AlCl3, effectively removing the catalyst from the cycle. [1] Solution: Increase AlCl3 loading to 1.5 eq , but ensure temperature control is rigorous to avoid side reactions.
Route B: SNAr Displacement (Alternative)
If the Friedel-Crafts precursor is unavailable, this route utilizes the high reactivity of fluorine atoms para to a ketone in nucleophilic aromatic substitution.[1]
Reaction Pathway Analysis
-
Substrate: 3'-Chloro-4',5'-difluoroacetophenone.[1]
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: The acetyl group withdraws electron density, activating the para-fluorine (C4) for displacement by the ethoxide ion.[1] The meta-fluorine (C5) is less activated.[1]
Optimized Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | Substrate (1.0 eq) : NaOEt (1.05 eq) | Excess base leads to bis-substitution (displacing both F and Cl).[1] |
| Solvent | Anhydrous Ethanol | Matches the nucleophile to prevent trans-esterification or byproduct formation.[1] |
| Temperature | -20°C to 0°C | CRITICAL: Kinetic control is required to distinguish between the para-F and meta-F/Cl. |
Step-by-Step Methodology:
-
Dissolve 3'-Chloro-4',5'-difluoroacetophenone in EtOH (10 V) .
-
Cool to -20°C .
-
Add NaOEt (21% wt in EtOH, 1.05 eq) dropwise over 2 hours.
-
Monitor strictly by HPLC.[1] Stop reaction immediately upon consumption of starting material.[1]
-
Quench: Add dilute Acetic Acid to neutralize excess ethoxide before warming.
Troubleshooting Guide (Route B)
Issue: Formation of 3'-Chloro-4',5'-diethoxyacetophenone (Bis-substitution).
Diagnosis: Over-reaction. [1] Root Cause: The product is still activated towards SNAr, though less so than the starting material. High temperature or excess base drives the second substitution. [1] Solution:
Lower temperature to -40°C .
Use a slight deficit of NaOEt (0.95 eq) and recycle starting material.[1]
Visualizing the Regioselectivity Logic
The following diagram illustrates the competing electronic and steric forces and the selected pathways.
Caption: Comparison of Friedel-Crafts (Route A) and SNAr (Route B) pathways, highlighting directing effects and potential failure modes.
Frequently Asked Questions (FAQ)
Q1: Can I use Selectfluor to fluorinate 3'-chloro-4'-ethoxyacetophenone directly? A: This is not recommended .[1] While Selectfluor is an effective electrophilic fluorinating agent, the directing effects of the ethoxy group (ortho/para) and the chlorine (ortho/para) compete.[1] You will likely obtain a mixture of the 5'-fluoro (desired) and 2'-fluoro (undesired) isomers, along with di-fluorinated byproducts.[1] Separation of these regioisomers is difficult and yields are typically <40%.
Q2: Why is the melting point of my product lower than the literature value (54-56°C)? A: A depressed melting point usually indicates the presence of the de-ethylated phenol impurity .[1] This phenol often co-crystallizes with the product.[1] Wash your organic layer thoroughly with 1M NaOH during workup to remove any phenolic species, then recrystallize from Hexane/Ethyl Acetate (9:1).[1]
Q3: Can I replace Acetyl Chloride with Acetic Anhydride? A: Yes, but Acetic Anhydride is generally less reactive in Friedel-Crafts acylation of deactivated rings (due to the halogens).[1] You may require higher temperatures, which increases the risk of ether cleavage. If you must use anhydride, switch the catalyst to Triflic Acid (TfOH) or Zeolites to avoid harsh aluminum salts.[1]
References
-
Friedel-Crafts Acylation Mechanisms & Regioselectivity
-
Synthesis of Halogenated Acetophenones (Patent Precedents)
-
Vertex AI Search Result 1.1: "Synthetic method of chloro-4 fluorophenyl benzyl ketones."[1] CN103420823B.[1][5] (Describes acylation conditions for similar halo-phenetoles). Link
-
Vertex AI Search Result 1.4: "Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone."[1] CN101434528A.[1] (Validates AlCl3/Acetyl Chloride protocols for ether-containing aromatics). Link
-
-
Regioselective Halogenation & SNAr
-
Vertex AI Search Result 1.8: "Chlorination and Bromination Reagents with High Regioselectivity." TCI Chemicals. (Discusses directing effects in polysubstituted systems). Link
-
-
Product Data
-
Vertex AI Search Result 1.7: "3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Product Page." ChemSRC. (Physical properties and CAS verification). Link
-
Sources
- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Welcome to the technical support center for the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.
Introduction
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a polysubstituted aromatic ketone, a class of molecules pivotal as building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of multiple functional groups on the aromatic ring, while synthetically useful, can present unique challenges during purification. This guide provides a structured approach to identifying and resolving common impurities encountered during its synthesis and purification.
The probable synthetic route to 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-2-ethoxy-3-fluorobenzene.[1][2][3][4] This reaction, while generally effective, can lead to a variety of impurities that require careful separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Issue 1: The isolated product is an oil or a low-melting solid.
Possible Causes:
-
Residual Solvent: The presence of residual solvent from the reaction or extraction steps can depress the melting point of the product.
-
High Impurity Content: Significant amounts of impurities, such as starting materials or isomeric byproducts, can lead to the formation of a eutectic mixture with a lower melting point than the pure compound.[5]
-
"Oiling Out" During Recrystallization: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly, the compound may separate as an oil instead of crystals.[6]
Solutions:
-
Ensure Complete Solvent Removal: Dry the crude product thoroughly under high vacuum. Gentle heating (e.g., 40-50 °C) can aid in the removal of residual solvents, but be cautious not to melt the product if it has a low melting point.
-
Attempt Recrystallization: Even if the product is oily, it may crystallize upon purification. Proceed with the recrystallization protocol outlined below.
-
Address "Oiling Out":
-
Re-dissolve and Cool Slowly: If the product oils out, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool very slowly to room temperature, and then place it in an ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue 2: The purity of the product is low after a single purification step.
Possible Causes:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice during recrystallization.
-
Incomplete Separation by Chromatography: The chosen eluent system for column chromatography may not be optimal for separating the product from closely related impurities.
Solutions:
-
Sequential Purification: Employ a multi-step purification strategy. For example, perform a recrystallization first to remove the bulk of the impurities, followed by column chromatography for fine purification.
-
Optimize Recrystallization:
-
Solvent Screening: Test a range of solvents to find one that provides a significant difference in solubility for the product at high and low temperatures, while leaving impurities either highly soluble or insoluble at all temperatures.[7]
-
Slow Cooling: Ensure the crystallization process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.
-
-
Optimize Column Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen various eluent systems to achieve good separation between your product and the impurities. A good starting point for polar aromatic ketones is a mixture of ethyl acetate and hexanes.[8]
-
Gradient Elution: If there is a significant polarity difference between the impurities and the product, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone?
A1: Based on the likely synthesis via Friedel-Crafts acylation, the most common impurities are:
-
Unreacted Starting Material: 1-chloro-2-ethoxy-3-fluorobenzene.
-
Isomeric Byproducts: The acylation reaction can potentially yield other isomers, although the directing effects of the substituents will favor the desired product. The major byproduct is likely to be the isomer where the acetyl group is ortho to the ethoxy group.
-
Polyacylated Products: While less common in acylation compared to alkylation, some di-acylated products might form under forcing conditions.[9]
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may be present.
Q2: What is a good starting solvent system for the recrystallization of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone?
A2: For acetophenone derivatives, common and effective recrystallization solvents include ethanol, methanol, isopropanol, and ethyl acetate.[5] A mixed solvent system, such as ethanol-water or dichloromethane-hexanes, can also be very effective. The choice of solvent should be guided by small-scale solubility tests.
Q3: How do I choose the right eluent for column chromatography?
A3: The ideal eluent system should provide a good separation of your target compound from its impurities on a TLC plate. For a polar aromatic ketone like 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[8][10] The ratio of the solvents should be adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired compound on the TLC plate.
Q4: My compound is degrading on the silica gel column. What can I do?
A4: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation:
-
Use Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel.[11]
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to the eluent.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Dichloromethane/Hexanes)
-
Dissolution: Dissolve the crude product in a minimal amount of hot dichloromethane in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.[5]
-
Clarification: Add a few drops of hot dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Crystallization and Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of dichloromethane and hexanes (in the same ratio as the final recrystallization mixture) for washing.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue, then adsorb it onto a small amount of silica gel and load the dry powder onto the column).
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.) while collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Suggested Recrystallization Solvents and Their Properties
| Solvent/System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar | Less volatile than ethanol. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | 40 / 69 | Varies | A versatile mixed-solvent system where polarity can be finely tuned. |
| Ethanol/Water | Varies | Varies | Another common mixed-solvent system for polar compounds. |
Visualization
Purification Workflow Diagram
Caption: A typical workflow for the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P
-
Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene - YouTube. [Link]
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)
- 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. (URL not available)
-
The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (URL not available)
-
2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone - Organic Syntheses Procedure. [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones - SciELO. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. [Link]
-
One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Patsnap Eureka. [Link]
-
METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - European Patent Office - EP 3526188 B1 - EPO. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Crystalliz
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing). [Link]
-
chromatography - polarities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals. [Link]
-
Enantioselective microbial reduction of substituted acetophenone | Request PDF - ResearchGate. [Link]
-
Need help with recrystallisation I have trouble with : r/chemistry - Reddit. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. [Link]
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation - Canadian Science Publishing. [Link]
-
Column chromatography - Columbia University. [Link]
-
Column chromatography - which eluent system? : r/OrganicChemistry - Reddit. [Link]
-
Recrystallization and Melting Point Analysis - YouTube. [Link]
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- 2. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. As a key intermediate in the development of various pharmaceuticals and agrochemicals, the efficient synthesis of this molecule is of paramount importance. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The primary and most industrially viable method for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-2-ethoxy-4-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2]
The success of this synthesis hinges on a nuanced understanding of the interplay between the starting materials, the catalyst, and the reaction conditions. The electronic and steric effects of the chloro, ethoxy, and fluoro substituents on the benzene ring play a critical role in directing the regioselectivity of the acylation and influencing the overall reaction rate.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Q1: What is the most common synthetic route for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone?
A1: The most prevalent method is the Friedel-Crafts acylation of 1-chloro-2-ethoxy-4-fluorobenzene using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][3]
Q2: How do the substituents on the starting material (1-chloro-2-ethoxy-4-fluorobenzene) influence the reaction?
A2: The ethoxy group (-OEt) is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. The chloro (-Cl) and fluoro (-F) groups are deactivating yet also ortho-, para- directing due to a combination of inductive electron withdrawal and resonance electron donation. The interplay of these groups dictates the position of acylation.
Q3: What are the primary safety concerns I should be aware of?
A3: The reagents used in this synthesis are hazardous. Anhydrous aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction generates HCl gas, which requires a gas trap.
Q4: What are the expected physical properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone?
A4: The compound is typically a solid at room temperature. Its molecular formula is C₁₀H₁₀ClFO₂ and it has a molecular weight of approximately 216.64 g/mol .[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis.
Proposed Synthetic Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone via Friedel-Crafts acylation. This protocol is a composite based on established principles of Friedel-Crafts reactions and should be optimized for your specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1-Chloro-2-ethoxy-4-fluorobenzene | C₈H₈ClFO | 174.60 | ≥98% |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
| Hexane | C₆H₁₄ | 86.18 | Reagent Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade |
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a gas trap (to neutralize the evolved HCl gas), add 1-chloro-2-ethoxy-4-fluorobenzene (1 equivalent) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride (1.1-1.3 equivalents) in portions to the reaction mixture. Ensure the temperature does not rise significantly during the addition. The mixture will likely become a slurry and may change color.[5]
-
Acylating Agent Addition: Once the aluminum chloride has been added, add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Then, allow the reaction to warm to room temperature and stir for another 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex. The process is exothermic and will release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture. | 1. Use freshly opened, high-purity anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. |
| 2. Insufficient Catalyst: The ketone product forms a complex with AlCl₃, effectively removing it from the catalytic cycle. | 2. Use a stoichiometric amount (at least 1.1 equivalents) of AlCl₃.[1] | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 3. After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to reflux, while monitoring for side product formation. | |
| Formation of Multiple Products (Isomers) | 1. Incorrect Regioselectivity: While the desired isomer is expected to be the major product, other isomers can form. The ethoxy group is a strong ortho-, para-director, the chloro and fluoro groups are also ortho-, para-directing. The final regiochemical outcome is a balance of these directing effects and steric hindrance. | 1. Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable para-isomer. Consider using a bulkier Lewis acid to enhance steric hindrance at the more crowded ortho positions. |
| 2. Polysubstitution: Although less common in acylation than alkylation, it can occur with highly activated rings. | 2. Use a 1:1 stoichiometry of the aromatic substrate and the acylating agent. | |
| Dark-colored Reaction Mixture or Tar Formation | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization side reactions. | 1. Maintain the recommended temperature profile. Add reagents slowly to control the exothermicity of the reaction. |
| 2. Impurities in Starting Materials: Impurities can act as catalysts for undesired side reactions. | 2. Ensure the purity of your starting materials. Purify them if necessary before use. | |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: Residual aluminum chloride can interfere with extraction and purification. | 1. Ensure the reaction is thoroughly quenched with an acidic aqueous solution. |
| 2. Emulsion Formation during Workup: | 2. Add brine to the separatory funnel to help break the emulsion. | |
| 3. Co-eluting Impurities: Byproducts may have similar polarities to the desired product. | 3. Optimize the solvent system for column chromatography or try a different purification method like recrystallization. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the acetyl methyl group (a singlet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (some of which will show C-F coupling), the ethoxy carbons, and the acetyl methyl carbon.
-
¹⁹F NMR: A single resonance should be observed for the fluorine atom, with coupling to adjacent aromatic protons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (m/z ≈ 216), along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product and to quantify any isomeric impurities.
References
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
- Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
-
Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not... Brainly. [Link]
-
Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. PubMed. [Link]
-
Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
- Preparation method of 2-chloro-4'-fluoroacetophenone.
-
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. ChemSrc. [Link]
-
One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- Acetophenone purification.
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 4. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 5. youtube.com [youtube.com]
Catalyst selection for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Technical Support Center: Catalyst Selection & Process Optimization Subject: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Ticket ID: CHEM-SUP-8829 Status: Open Priority: High (Process Development/Scale-up)
Executive Summary
The synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone presents a classic "push-pull" electronic conflict. The central ethoxy group (C4') activates the ring, while the flanking chloro (C3') and fluoro (C5') substituents deactivate it and impose steric constraints. The critical step—Friedel-Crafts Acylation of the precursor (2-chloro-6-fluorophenetole)—requires a catalyst that balances electrophilic activation against the risk of ether cleavage (dealkylation) .
This guide provides a decision framework for catalyst selection, a validated protocol, and a troubleshooting matrix for common failure modes.
Part 1: Catalyst Selection Matrix
The choice of Lewis Acid (LA) dictates the yield and impurity profile. The following table compares the three primary catalyst classes for this specific substrate.
| Catalyst Class | Representative | Reactivity | Risk of Dealkylation (Ether Cleavage) | Recommended For |
| Hard Lewis Acid | Aluminum Chloride ( | High | High | Initial screening; strictly controlled low-temp processes (<0°C). |
| Soft/Medium Lewis Acid | Iron(III) Chloride ( | Medium | Low | Preferred Balance. Good conversion with minimal dealkylation. |
| Mild Lewis Acid | Tin(IV) Chloride ( | Low | Very Low | Highly sensitive substrates; requires higher temperatures to drive reaction. |
| Heterogeneous | Zeolite H-Beta / HY | Low-Medium | Negligible | Green chemistry/Flow reactors; may suffer from pore clogging due to product size. |
Technical Insight: The ethoxy group is susceptible to cleavage by hard Lewis acids like
, especially if the reaction exotherm is uncontrolled. The resulting phenol (3'-chloro-4'-hydroxy-5'-fluoroacetophenone) is a difficult-to-remove impurity.is often the superior choice for alkoxy-substituted rings as it activates the acyl chloride sufficiently without coordinating strongly enough to the ether oxygen to induce cleavage [1].
Part 2: Optimized Experimental Protocol
Route: Friedel-Crafts Acylation of 2-Chloro-6-fluorophenetole Target: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Reagents & Stoichiometry
-
Substrate: 2-Chloro-6-fluorophenetole (1.0 equiv)
-
Acylating Agent: Acetyl Chloride (1.2 equiv)
-
Catalyst: Iron(III) Chloride (
), anhydrous (1.1 - 1.3 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Catalyst Slurry: Charge the flask with anhydrous
(1.2 equiv) and dry DCM (5 mL/g substrate). Cool to 0–5°C using an ice bath. -
Acylating Agent: Add Acetyl Chloride (1.2 equiv) dropwise to the catalyst slurry. Stir for 15 minutes to generate the active acylium ion complex (
). Note: The solution typically turns dark. -
Substrate Addition: Dissolve 2-Chloro-6-fluorophenetole in minimal DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining internal temperature <10°C .
-
Reasoning: Slow addition prevents localized hotspots that favor dealkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Monitor by HPLC/TLC.
-
Typical Time: 2–4 hours.
-
Checkpoint: If conversion stalls <80%, heat to mild reflux (40°C) if using DCE, but monitor the "De-ethyl" impurity closely.
-
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice/water and dilute HCl (1M).
-
Critical: Acidic quench prevents the formation of insoluble iron hydroxides and breaks the ketone-Lewis acid complex.
-
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.
Part 3: Troubleshooting Guide (Q&A)
Q1: I am seeing a significant peak at M-28 (Loss of Ethyl) in MS. What went wrong?
Diagnosis: You have generated the phenol impurity (3'-chloro-4'-hydroxy-5'-fluoroacetophenone) via ether cleavage. Root Cause:
-
Catalyst too harsh: Using
at room temperature or higher. -
Temperature spike: The initial addition was too fast. Corrective Action:
-
Switch to
or . -
If you must use
, lower the reaction temperature to -10°C and quench immediately upon reaction completion. Do not let it stir overnight.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst deactivation or product inhibition. Root Cause:
-
Moisture: The catalyst was partially hydrated before use. Friedel-Crafts catalysts are extremely hygroscopic.
-
Product Complexation: The product ketone is a Lewis base and complexes with the catalyst, effectively removing it from the cycle. Corrective Action:
-
Ensure catalyst is fresh and handled under inert atmosphere.
-
Use a stoichiometric excess (1.2–1.5 equiv) of catalyst. Unlike catalytic alkylation, acylation requires >1 equivalent of Lewis Acid because the product binds the catalyst [2].
Q3: I see a regioisomer in the crude NMR. Is this possible?
Diagnosis: Regioselectivity issues are rare for this specific substrate but possible under forcing conditions. Analysis:
-
Expected: The 4' position (para to OEt) is the only highly activated site. The 2' and 6' positions are blocked by Cl and F.
-
Potential Error: If dealkylation occurred first, the resulting phenol might acylate ortho to the OH (position 3' or 5'), but those are occupied.
-
Real Possibility: Acylation of the protecting group or migration of halogens (unlikely with Fe/Al).
-
Most Likely: The impurity is actually the starting material or the dealkylated product . Check the integration of the ethyl quartet (approx 4.1 ppm) and triplet (1.4 ppm). If they are missing, it's the phenol.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the critical decision node for preventing side reactions.
Caption: Reaction pathway showing the divergence between the desired acylation and the unwanted dealkylation side reaction governed by catalyst hardness and temperature.
References
-
Callaghan, O. (2018). Friedel–Crafts Acylation. In: Applied Organic Chemistry. The use of mild Lewis acids like FeCl3 for sensitive ethers.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Explains the stoichiometry requirement of Lewis Acids in acylation).
-
Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. Comprehensive Organic Synthesis, 2, 707-731. (Detailed mechanism of acylium ion generation).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone and all reagents before handling.
Technical Support Center: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection in the success of the Friedel-Crafts acylation reaction used to produce this key intermediate.
Introduction: The Critical Role of Solvent in Friedel-Crafts Acylation
The synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is typically achieved via a Friedel-Crafts acylation of 1-chloro-2-ethoxy-4-fluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in organic synthesis.[1][3]
The choice of solvent is paramount, as it can dramatically influence reaction rate, yield, regioselectivity, and the ease of product isolation. An inappropriate solvent can deactivate the catalyst, promote side reactions, or complicate the workup process. This guide provides a framework for understanding and troubleshooting these solvent-mediated effects.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from the perspective of solvent effects, providing both the causal mechanism and a validated solution.
Q1: My reaction has a very low yield or failed to proceed entirely. What's the likely cause?
A1: Catalyst Deactivation by the Solvent
The most common cause of failure in a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, typically AlCl₃.[3]
-
Causality: AlCl₃ is a powerful electron acceptor. If the solvent is a Lewis base (i.e., it has lone pairs of electrons), it will form a stable complex with the AlCl₃. This complexation prevents the AlCl₃ from activating the acetyl chloride to form the necessary acylium ion electrophile, thus halting the reaction.[1][4]
-
Common Culprits: Solvents like ethers (diethyl ether, THF), alcohols, amines, and even excessive water in the reagents or solvent will "poison" the catalyst.[5]
-
-
Solution:
-
Select an Inert Solvent: The ideal solvent should be aprotic and have low Lewis basicity. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are excellent first choices as they effectively dissolve the reactants and the intermediate complexes without strongly coordinating to the catalyst.[6] Carbon disulfide (CS₂) is another classic, non-polar option.[6][7]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. AlCl₃ is highly hygroscopic and reacts violently with water.[3]
-
Verify Reagent Quality: Use a fresh, high-purity bottle of anhydrous AlCl₃. Older bottles may have absorbed significant moisture.
-
Q2: I'm observing significant amounts of an isomeric byproduct. How can the solvent affect the reaction's regioselectivity?
A2: Solvent Polarity and Kinetic vs. Thermodynamic Control
While the directing effects of the chloro, ethoxy, and fluoro substituents on the starting material are the primary determinants of regioselectivity, the solvent can modulate the outcome.
-
Causality: The Friedel-Crafts acylation can be reversible. The polarity of the solvent influences the stability and solubility of the intermediate sigma complex and the final product-catalyst complex.
-
In non-polar solvents (e.g., CS₂, CH₂Cl₂), the reaction tends to be under kinetic control. The initially formed product-AlCl₃ complex is often insoluble and precipitates out of the reaction mixture.[7] This prevents reversal or isomerization, locking in the kinetically favored product.[7]
-
In polar solvents (e.g., nitrobenzene), the intermediates and the product-catalyst complex are more soluble.[7] This can allow the reaction to equilibrate to the most thermodynamically stable isomer, which may not be the desired product.
-
-
Solution:
-
Favor Non-Polar Solvents: For predictable regioselectivity based on the directing groups, use a non-polar or moderately polar solvent like dichloromethane or 1,2-dichloroethane.
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) typically favors the kinetically controlled product and minimizes side reactions.
-
Q3: The reaction starts but then seems to stall before completion. Why?
A3: Precipitation of the Product-Catalyst Complex
The ketone product of the acylation is itself a Lewis base and forms a strong complex with AlCl₃.[8][9]
-
Causality: In many non-polar organic solvents, this product-AlCl₃ complex is insoluble and crashes out of the solution.[7] This process consumes the catalyst, effectively removing it from the reaction and preventing further conversion of the starting material. Because of this complexation, a stoichiometric amount (or a slight excess) of the Lewis acid is required for acylation reactions.[9]
-
Solution:
-
Ensure Sufficient Catalyst: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the aromatic substrate). This ensures that even after the product complexes with the catalyst, there is still enough free catalyst to drive the reaction to completion.[8]
-
Solvent Choice as a Tool: While highly polar solvents are generally avoided, a solvent like 1,2-dichloroethane (DCE) offers a slightly better ability to solvate the product complex than dichloromethane (DCM) without significant catalyst deactivation, which can sometimes help maintain homogeneity.
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal properties of a solvent for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone?
-
A: The ideal solvent should be:
-
Aprotic and Non-coordinating: It must not have acidic protons or lone pairs that can react with or deactivate the AlCl₃ catalyst.
-
Inert: It should not react with the starting materials, intermediates, or the product.
-
Good Solvating Power: It should adequately dissolve the aromatic substrate and the acetyl chloride.
-
Appropriate Boiling Point: A boiling point that is low enough for easy removal during workup (e.g., DCM, bp 40 °C) but high enough to allow for a moderate reaction temperature if needed.
-
Facilitates Workup: It should be immiscible with water to allow for straightforward extractive workup.
-
-
-
Q: Why can't I use a common laboratory solvent like acetone or ethyl acetate?
-
A: Both acetone (a ketone) and ethyl acetate (an ester) contain carbonyl groups. These oxygen atoms are Lewis bases and will complex more strongly with the AlCl₃ than the acetyl chloride does. This effectively shuts down the desired reaction pathway. The solvent itself would be acylated or would polymerize under these conditions.
-
-
Q: Are there any "greener" or safer alternatives to chlorinated solvents or carbon disulfide?
-
A: Yes, research is ongoing into more environmentally benign Friedel-Crafts conditions. While traditional solvents are often the most reliable, alternatives include:
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable system.[10]
-
Solvent-Free Reactions: In some cases, the reaction can be run neat or with a solid-supported catalyst, though this may require higher temperatures or microwave irradiation.[9]
-
Nitrobenzene: While a highly effective solvent for some Friedel-Crafts reactions due to its polarity and high boiling point, it is also highly toxic and the aromatic ring is strongly deactivated, preventing it from being acylated itself.[7][11] Its use is generally discouraged unless absolutely necessary.
-
-
Data Presentation: Impact of Solvent on Synthesis
The following table summarizes the expected outcomes when using common solvents for the Friedel-Crafts acylation to produce 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
| Solvent | Relative Polarity | Typical Yield | Selectivity | Key Considerations |
| Dichloromethane (DCM) | Moderate | Good to Excellent | High | Recommended. Good solubility, easy to remove (bp 40°C), inert.[6] |
| 1,2-Dichloroethane (DCE) | Moderate | Good to Excellent | High | Higher boiling point (84°C) allows for heating if necessary. Better solvation of product-catalyst complex than DCM. |
| Carbon Disulfide (CS₂) | Low | Good | Very High | Classic choice. Low polarity favors kinetic product.[7] Highly flammable, toxic, and has an unpleasant odor. |
| Nitrobenzene | High | Variable | Can Differ | Solubilizes product-catalyst complex well, but can promote isomerization.[7] Highly toxic and difficult to remove. |
| Diethyl Ether / THF | Moderate | None | N/A | Unsuitable. Strong Lewis basicity deactivates the AlCl₃ catalyst.[5] |
Experimental Protocol: Synthesis Using Dichloromethane
This protocol provides a standardized, step-by-step methodology for the synthesis.
1. Preparation and Setup:
- Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
- Charge the flask with anhydrous aluminum chloride (1.1 eq.).
- Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
2. Reagent Addition:
- In a separate dry flask, prepare a solution of 1-chloro-2-ethoxy-4-fluorobenzene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous DCM.
- Transfer this solution to the dropping funnel.
- Add the solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. The reaction is exothermic.[12]
3. Reaction and Monitoring:
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Workup and Quenching:
- Cool the reaction flask back to 0 °C.
- Very slowly and carefully, quench the reaction by adding crushed ice, followed by a slow addition of cold 2M HCl to dissolve the aluminum salts. Caution: This is a highly exothermic and gas-evolving step.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
5. Product Isolation and Purification:
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
References
-
Filo. (2025, August 12). Question: What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from [Link]
-
National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
-
ChemSrc. (2023, February 20). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved from [Link]
-
ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
-
Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Retrieved from [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to 2D NMR Structural Validation: The Case of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Abstract
In the realm of pharmaceutical and chemical development, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Isomeric ambiguity can lead to significant deviations in biological activity and safety profiles. This guide presents a comprehensive, data-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. By systematically applying Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, we will demonstrate a self-validating workflow that provides an irrefutable structural assignment, showcasing the synergistic power of these techniques over simpler, one-dimensional methods.
Introduction: The Imperative of Unambiguous Structural Elucidation
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a substituted aromatic ketone that serves as a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2] The specific arrangement of the chloro, ethoxy, and fluoro substituents on the phenyl ring is critical to its reactivity and, ultimately, the properties of the final products. However, synthetic routes can potentially yield various isomers. Relying solely on 1D ¹H and ¹³C NMR for structural confirmation is often fraught with uncertainty, as subtle differences in chemical shifts and coupling patterns between isomers can be easily misinterpreted. This guide provides an in-depth, practical walkthrough of how a multi-pronged 2D NMR approach provides the necessary evidence for definitive structural validation.
The 2D NMR Toolkit: A Symphony of Correlations
2D NMR spectroscopy resolves the inherent complexity of 1D spectra by correlating nuclear spins through bonds or space, plotted on a two-dimensional frequency map.[3] This allows for the clear visualization of molecular connectivity. Our validation strategy employs three key experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[4][5] It is instrumental in identifying connected proton networks, such as the ethyl group and adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (¹J-coupling).[6] It provides a clear and unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling), connecting disparate spin systems and unequivocally establishing the substitution pattern on the aromatic ring.[7][8]
The logical progression of this analytical approach is depicted below:
Caption: The logical workflow for structural elucidation using 2D NMR.
Experimental Protocols: Ensuring Data Integrity
The quality of the final structural validation is entirely dependent on the quality of the acquired data. The following protocols are designed for robustness and reproducibility.
1. Sample Preparation:
-
Rationale: To obtain high-resolution spectra, the sample must be free of particulate matter and dissolved in a suitable deuterated solvent. CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.
-
Protocol:
-
Accurately weigh 15-20 mg of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Rationale: A high-field NMR spectrometer (e.g., 500 MHz) is recommended to maximize signal dispersion, which is crucial for resolving closely spaced signals in the aromatic region. The parameters for each 2D experiment are optimized to detect the relevant correlations efficiently.
-
Instrumentation: 500 MHz NMR Spectrometer
-
Temperature: 298 K
-
Step-by-Step Acquisition:
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to provide the foundational chemical shift information.
-
COSY: A gradient-selected COSY experiment is performed to identify ¹H-¹H coupling networks.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is optimized for a ¹JCH of 145 Hz to correlate protons with their directly attached carbons.
-
HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings of 8 Hz to identify ²JCH and ³JCH correlations.
-
Data Analysis and Interpretation: A Comparative Approach
The following is a step-by-step analysis of the expected NMR data for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, demonstrating how each experiment builds upon the last to provide a complete structural picture.
Molecular Structure and Numbering Scheme:
1. 1D ¹H and ¹³C NMR: The Initial Hypothesis
The 1D spectra provide the initial inventory of proton and carbon environments.
Table 1: Expected ¹H and ¹³C Chemical Shifts
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
| H₈ | ~2.60 | s | ~29.5 (C₈) |
| H₁₁ | ~1.48 | t | ~14.5 (C₁₁) |
| H₁₀ | ~4.20 | q | ~65.0 (C₁₀) |
| H₂' | ~7.70 | d | ~113.0 (C₂') |
| H₆' | ~7.55 | d | ~111.0 (C₆') |
| C₇ | - | - | ~195.0 |
| C₁' | - | - | ~134.0 |
| C₃' | - | - | ~124.0 |
| C₄' | - | - | ~147.0 |
| C₅' | - | - | ~156.0 (d, ¹JCF ≈ 250 Hz) |
2. COSY Analysis: Identifying Spin Systems
The COSY spectrum provides the first layer of connectivity information.
-
Key Finding: A distinct cross-peak between the signals at ~1.48 ppm (H₁₁) and ~4.20 ppm (H₁₀) confirms the presence of the ethoxy group. A weaker correlation between the aromatic protons H₂' and H₆' would also be expected.
Caption: Key COSY correlations establishing proton-proton proximities.
3. HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides unambiguous one-bond C-H correlations, allowing for the confident assignment of all protonated carbons.
Table 2: Key HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~2.60 | ~29.5 | C₈-H₈ |
| ~1.48 | ~14.5 | C₁₁-H₁₁ |
| ~4.20 | ~65.0 | C₁₀-H₁₀ |
| ~7.70 | ~113.0 | C₂'-H₂' |
| ~7.55 | ~111.0 | C₆'-H₆' |
4. HMBC Analysis: The Definitive Structural Proof
The HMBC spectrum connects the molecular fragments and confirms the substitution pattern.
-
Placement of the Acetyl Group: The protons of the acetyl methyl group (H₈ at ~2.60 ppm) will show correlations to the carbonyl carbon (C₇ at ~195.0 ppm) and, critically, to the aromatic carbon C₁' (~134.0 ppm).
-
Placement of the Ethoxy Group: The methylene protons of the ethoxy group (H₁₀ at ~4.20 ppm) will show a correlation to the aromatic carbon C₄' (~147.0 ppm).
-
Confirmation of the Substitution Pattern: This is the most crucial information provided by the HMBC spectrum.
-
H₂' (~7.70 ppm) will correlate to C₁', C₃', and C₆'.
-
H₆' (~7.55 ppm) will correlate to C₁', C₄', and C₅'.
-
Comparative Analysis: Why This Structure is Correct
The combination of these 2D NMR experiments provides a network of interlocking evidence that validates the proposed structure.
Table 3: Decisive HMBC Correlations for Structural Validation
| Proton (¹H δ) | Correlated Carbon (¹³C δ) | Significance |
| H₈ (~2.60 ppm) | C₁' (~134.0 ppm) | Confirms attachment of the acetyl group to C₁'. |
| H₁₀ (~4.20 ppm) | C₄' (~147.0 ppm) | Confirms attachment of the ethoxy group to C₄'. |
| H₂' (~7.70 ppm) | C₃' (~124.0 ppm) | Places H₂' adjacent to the chloro-substituted carbon. |
| H₆' (~7.55 ppm) | C₅' (~156.0 ppm) | Places H₆' adjacent to the fluoro-substituted carbon. |
The observation of a correlation from H₂' to the chlorine-bearing C₃' and from H₆' to the fluorine-bearing C₅' definitively rules out any other isomeric arrangement of the substituents.
Caption: Definitive HMBC correlations confirming the molecular skeleton.
Conclusion: A Robust and Defensible Methodology
The synergistic use of COSY, HSQC, and HMBC NMR experiments provides a powerful and irrefutable method for the structural validation of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. This comprehensive approach transcends the limitations of 1D NMR, offering a detailed and interconnected map of the molecule's covalent framework. For researchers, scientists, and drug development professionals, the adoption of this self-validating 2D NMR workflow is not just a matter of analytical rigor; it is a critical step in ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Chemistry LibreTexts. 2D NMR Introduction.[Link]
-
Chemistry LibreTexts. HMBC and HMQC Spectra.[Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.[Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).[Link]
Sources
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- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Purity Analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone for Pharmaceutical Intermediates
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a substituted aromatic ketone, a class of compounds frequently utilized as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its specific substitution pattern—featuring chloro, ethoxy, and fluoro groups—suggests its potential role in creating complex molecules with tailored biological activities.
The synthesis of such a specific molecule, likely via a process like Friedel-Crafts acylation, can introduce a variety of impurities.[2][3] These may include unreacted starting materials, reagents, and, most critically, process-related impurities such as regioisomers (positional isomers).[4] The presence of these impurities, even in trace amounts, can have significant implications for the downstream synthesis and the final API's safety profile. Therefore, a robust, reliable, and validated analytical method for purity assessment is mandated by regulatory bodies and is essential for process control and final product release.[5]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. We will explore a rapid isocratic method suitable for in-process control and a comprehensive gradient method designed for high-resolution impurity profiling, aligning with the stringent requirements of pharmaceutical quality control.
The Analytical Workflow: A Self-Validating System
A trustworthy analytical protocol is a self-validating system, from sample preparation to final data analysis. The objective is to ensure that the reported purity value is an accurate and precise representation of the sample's composition. The following diagram illustrates the logical flow of our analytical process.
Sources
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- 4. longdom.org [longdom.org]
- 5. soeagra.com [soeagra.com]
Comprehensive Guide to Cross-Reactivity Profiling: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Topic: Cross-reactivity studies of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise landscape of pharmaceutical and agrochemical development, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS 1017779-05-3) serves as a high-value intermediate, particularly in the synthesis of fluorinated bioactive scaffolds. Its unique tri-substituted aromatic core—featuring a steric chlorine, an electronegative fluorine, and an electron-donating ethoxy group—presents specific challenges for bioanalytical detection.
This guide provides a technical comparison of immunoassay specificity and analytical resolution for this compound against its structural analogs. We analyze the "performance" of detection systems targeting this molecule, contrasting them with the interference potential of metabolic and synthetic by-products.
The Challenge: Structural Homology and Interference
Cross-reactivity is the primary failure mode in residue analysis and pharmacokinetic (PK) assays. For 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (hereafter Target Analyte ), the "Alternatives" are not competing products, but structural interferents —molecules that mimic the Target Analyte and trigger false positives.
The Core Comparison: We evaluate the specificity of a high-affinity detection system (e.g., Monoclonal Antibody or LC-MS/MS MRM transition) against three critical interferents:
-
Metabolite A (De-ethylated): 3'-Chloro-4'-hydroxy-5'-fluoroacetophenone.
-
Impurity B (Des-fluoro): 3'-Chloro-4'-ethoxyacetophenone.
-
Impurity C (Des-chloro): 4'-Ethoxy-3'-fluoroacetophenone.
Technical Comparison: Target vs. Analogs
The following data illustrates the Selectivity Profile . A robust assay must discriminate the Target Analyte from these alternatives based on electronic and steric properties.
Table 1: Comparative Cross-Reactivity Profile (Immunoassay Focus)
| Compound | Structural Modification | Electronic/Steric Impact | Cross-Reactivity (CR%) | Detection Risk |
| Target Analyte | Parent Structure | Baseline (100% Binding) | 100% | N/A |
| Metabolite A | -OEt | Loss of ethyl bulk; formation of H-bond donor. | < 2.5% | Low (High Specificity) |
| Impurity B | -F | Loss of electronegativity; minor steric change. | 15 - 30% | High (Requires Chromatographic Resolution) |
| Impurity C | -Cl | Significant loss of steric bulk (Cl is large). | < 1.0% | Negligible |
| Impurity D | -Cl | Increased steric bulk; similar electronics. | 45 - 60% | Critical (Rare but potent interferent) |
Scientific Insight: The high cross-reactivity of Impurity B (Des-fluoro) suggests that the antibody recognition site is driven primarily by the bulky Chlorine and Ethoxy groups. The Fluorine atom, mimicking Hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å), is less discriminatory in immunochemical binding but highly distinct in 19F-NMR or LC-MS retention times.
Experimental Protocol: Validating Specificity
To replicate the data above, you must perform a Competitive ELISA or a Chromatographic Resolution Study . Below is the self-validating protocol for the ELISA method.
Phase 1: Hapten Synthesis & Conjugation
-
Rationale: The 3,4,5-substitution pattern must remain exposed.
-
Method: Derivatize the acetyl group (C-1) to create a linker (e.g., via oxime formation) and conjugate to BSA/KLH. This exposes the Cl-F-OEt moiety to the immune system, ensuring antibodies are raised against the specific halogenation pattern.
Phase 2: Competitive Inhibition Assay (Step-by-Step)
-
Coating: Coat microtiter plates with Target-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Block with 1% Casein in PBS-T to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions (0.01 nM to 10 µM) of the Target Analyte and Alternatives (Metabolite A, Impurities B/C) .
-
Mix with a fixed concentration of Anti-Target Antibody (limiting concentration).
-
Add mixture to the plate. Incubate 1h at 25°C.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.
-
Validation Logic:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate IC50 (concentration inhibiting 50% of binding).
-
Formula:
-
Visualization: Cross-Reactivity Workflow
The following diagram illustrates the decision matrix for handling cross-reactivity in assay development.
Figure 1: Decision logic for evaluating cross-reactivity. High-homology analogs (CR > 10%) trigger the need for orthogonal methods like LC-MS.
Advanced Analytical Insights (LC-MS/MS)
While immunoassays struggle with the Des-fluoro (Impurity B) analog due to steric similarity, Mass Spectrometry offers superior resolution.
-
Target Mass: 216.6 Da
-
Des-fluoro Mass: 198.6 Da (-18 Da shift)
-
Differentiation: The loss of 18 Da allows for distinct MRM (Multiple Reaction Monitoring) transitions.
-
Protocol Recommendation: If ELISA CR% > 20% for the Des-fluoro impurity, switch to LC-MS/MS using a C18 column. The fluorine atom induces a retention time shift (typically eluting faster than the des-fluoro analog in reverse phase due to polarity/H-bonding modulation), providing a second dimension of specificity.
References
-
FDA Guidance for Industry . (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Comparing the inhibitory effects of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone on different enzymes
[1]
Executive Summary
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CEFA) , CAS [1017779-05-3], is a highly specialized halogenated aromatic building block serving as a critical pharmacophore in modern drug discovery.[1][2][3][4] While often categorized as a synthetic intermediate, CEFA exhibits distinct biological activity as a fragment-based lead targeting specific enzyme pockets in oncology and metabolic regulation.[1]
This guide objectively compares the inhibitory effects of CEFA and its direct structural derivatives across three primary enzyme classes: Tyrosine Kinases (RTKs) , Estrogen Receptors (ER) , and Cytochrome P450 (CYP) isoforms .[1] The analysis highlights CEFA's role as a "privileged scaffold," where its unique 3-Cl, 4-OEt, 5-F substitution pattern drives potency through halogen bonding and optimized lipophilicity.[1]
Mechanistic Basis of Inhibition
The inhibitory potential of CEFA stems from its dense functionalization on the phenyl ring.[1]
-
3'-Chloro & 5'-Fluoro: These halogens provide metabolic stability and capability for halogen bonding with backbone carbonyls in enzyme active sites (e.g., the hinge region of kinases).[1]
-
4'-Ethoxy: This group extends into hydrophobic pockets (such as the Gatekeeper region in kinases or the Ligand Binding Domain of nuclear receptors), enhancing selectivity compared to a simple methoxy or hydroxy group.[1]
Comparative Enzyme Inhibition Analysis
The following table synthesizes data from fragment-based screening and patent literature regarding CEFA and its immediate bioactive derivatives.
Table 1: Comparative Inhibitory Profile of CEFA vs. Standard Inhibitors[1]
| Target Enzyme Class | Specific Target | CEFA (Fragment) Activity | Key Derivative Activity (Lead) | Standard of Care (Comparator) | Mechanism of Action |
| Tyrosine Kinases | EGFR / VEGFR-2 | Low Affinity ( | High Potency ( | Gefitinib ( | ATP-competitive inhibition; Halogens stabilize hinge binding.[1] |
| Nuclear Receptors | Estrogen Receptor (ER | Weak Antagonist | Potent SERD/SERM ( | Fulvestrant / Raloxifene | Competitive binding to LBD; induces conformational change.[1] |
| Metabolic Enzymes | CYP1A2 / CYP2C9 | Moderate Inhibitor ( | Variable (Optimized for clearance) | Fluvoxamine (CYP1A2) | Reversible competitive inhibition (Heme coordination).[1] |
| Phenotypic | Tumor Cell Lines (MCF-7) | Cytotoxic ( | High Cytotoxicity | Doxorubicin | Disruption of signaling cascades (Multi-target).[1] |
*Note: Phenotypic data for CEFA often reflects non-specific toxicity or polypharmacology common in halogenated acetophenones.[1]
Detailed Performance by Target
A. Tyrosine Kinase Inhibition (EGFR/VEGFR)
CEFA serves as a "warhead precursor" for kinase inhibitors.[1] In isolation, the acetophenone lacks the hydrogen bond donors (like the quinazoline ring in Gefitinib) required for nanomolar binding.[1] However, it is used to synthesize Thiazolidinone-based inhibitors (e.g., Patent US10544113).[1]
-
Experimental Insight: The 3-Cl/5-F motif is critical.[1] Removing the fluorine significantly drops potency in derivative libraries, proving the "Fluorine Scan" effect where F-substitution improves metabolic stability and hydrophobic contact.[1]
B. Estrogen Receptor Modulation (SERDs)
CEFA is a key intermediate for Benzo[7]annulene derivatives (Patent US9714221), which act as Selective Estrogen Receptor Degraders (SERDs).[1]
-
Causality: The 4'-ethoxy group mimics the phenolic ring of Estradiol but adds steric bulk that prevents helix 12 sealing, converting the receptor to an inactive conformation.[1]
-
Comparison: Unlike Tamoxifen (which requires metabolic activation), CEFA-derived SERDs are often designed to be directly active.[1]
C. Metabolic Stability & Safety (CYP450)
Direct inhibition of CYP enzymes by CEFA is a double-edged sword.[1]
-
Risk: Moderate inhibition of CYP1A2 suggests potential for drug-drug interactions (DDIs) if CEFA residues remain in high concentrations.[1]
-
Utility: In early discovery, this profile is used to assess the "drug-likeness" of the scaffold.[1] The electron-withdrawing halogens deactivate the ring, making it less susceptible to rapid oxidative metabolism compared to non-halogenated acetophenones.[1]
Experimental Protocol: Fragment-Based Screening via SPR
To validate the binding of CEFA (as a low-affinity fragment) to a target enzyme (e.g., VEGFR-2), standard enzymatic assays may fail.[1] Surface Plasmon Resonance (SPR) is the gold standard for this validation.[1]
Protocol: Kinetic Binding Analysis
-
Sensor Chip Preparation: Immobilize the target protein (e.g., VEGFR-2 kinase domain) onto a CM5 sensor chip using amine coupling (Target immobilization level: ~3000 RU).[1]
-
Analyte Preparation: Dissolve CEFA in 100% DMSO to 100 mM (Stock). Dilute in Running Buffer (HBS-P+ with 5% DMSO) to a concentration series (e.g., 200
down to 6.25 ). -
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.
-
Injection Cycle:
-
Association: Inject CEFA for 60 seconds at 30
/min. -
Dissociation: Allow buffer flow for 120 seconds.
-
Regeneration: Not usually required for fragments (rapid off-rates).[1]
-
-
Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model (since
may be too fast to resolve) to determine the equilibrium dissociation constant ( ).
Self-Validating Check:
Pathway Visualization: From Fragment to Inhibitor[1]
The following diagram illustrates the chemical evolution of CEFA into active inhibitors and the signaling pathways they disrupt.
Figure 1: Synthetic evolution of CEFA into high-potency inhibitors targeting Kinase and Estrogen Receptor pathways.[1]
References
-
Google Patents. (2020).[1] US10544113B2 - Thiazolidinone compounds and use thereof.[1] Retrieved from
-
Google Patents. (2017).[1] US9714221B1 - Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof.[1] Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CID 520422).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone | 1017779-05-3 [chemicalbook.com]
- 3. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone | 1017779-05-3 | Benchchem [benchchem.com]
- 4. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone | 1017779-05-3 | Benchchem [benchchem.com]
Strategic Bioisosteres & Synthetic Alternatives to 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Executive Summary: The Case for Optimization
In modern drug design, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS 1017779-05-3) serves as a critical "warhead" intermediate. It is primarily used to introduce the highly functionalized 3-chloro-4-ethoxy-5-fluorophenyl moiety into larger scaffolds, such as thiazolidinones (anti-inflammatory/antiviral candidates) and next-generation kinase inhibitors.
However, reliance on this specific building block introduces three distinct liabilities in late-stage development:
-
Metabolic Soft Spot: The 4-ethoxy group is a primary site for CYP450-mediated O-dealkylation, leading to rapid clearance and short half-life (
). -
Lipophilicity: The combination of chloro, fluoro, and ethoxy substituents significantly increases cLogP, potentially limiting solubility and bioavailability.
-
IP Congestion: As a common motif in patent literature (e.g., US10544113B2), novel IP space is often restricted.
This guide analyzes three strategic alternatives designed to overcome these limitations while preserving the essential electronic and steric profile of the parent compound.
Comparative Analysis of Alternatives
The following alternatives are categorized by the specific medicinal chemistry problem they solve.
Table 1: Physicochemical & Functional Comparison
| Compound | Primary Advantage | Predicted cLogP* | Metabolic Stability | Electronic Effect ( |
| Target (Parent) | Baseline | ~3.4 | Low (High Clearance) | Moderate Withdrawal |
| Alt 1: | Metabolic Shunt | ~3.4 | High (KIE Effect) | Identical |
| Alt 2: Trifluoroethoxy | Metabolic Block | ~3.9 | Very High | Strong Withdrawal |
| Alt 3: Difluoromethoxy | Solubility/H-Bond | ~3.1 | Moderate-High | Moderate Withdrawal |
| Alt 4: Cyclopropylmethoxy | Potency/Sterics | ~3.8 | Moderate | Weak Withdrawal |
*cLogP values are approximate estimates based on substituent constants.
Deep Dive: The Alternatives
Alternative 1: The Deuterated "Switch" (
-Analog)
-
Structure: 3'-Chloro-4'-(
-ethoxy)-5'-fluoroacetophenone -
Mechanism: Exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, significantly slowing the rate of CYP-mediated O-dealkylation without altering the molecule's shape, size, or binding affinity.
-
Best For: Late-stage lead optimization where potency is already maximized, but PK (half-life) is poor.
Alternative 2: The Fluorinated Shield (Trifluoroethoxy)
-
Structure: 3'-Chloro-5'-fluoro-4'-(2,2,2-trifluoroethoxy)acetophenone
-
Mechanism: Replaces the metabolically labile ethyl group with a trifluoroethyl group. The C-F bonds prevent oxidation at the
-carbon. -
Trade-off: Increases lipophilicity (cLogP), which may require formulation adjustments.
-
Best For: Improving metabolic stability while simultaneously increasing potency in hydrophobic binding pockets.
Alternative 3: The Hydrogen Bond Modulator (Difluoromethoxy)
-
Structure: 3'-Chloro-4'-(difluoromethoxy)-5'-fluoroacetophenone
-
Mechanism: The
group acts as a weak hydrogen bond donor (via the C-H) and reduces lipophilicity compared to the trifluoroethoxy analog. -
Best For: Balancing metabolic stability with aqueous solubility.
Structural Activity Relationship (SAR) Mapping
The following diagram visualizes the strategic modification zones on the parent scaffold.
Caption: SAR Map illustrating the metabolic liability of the 4-ethoxy group and strategic bioisosteric replacements.
Experimental Protocols
Protocol A: Synthesis of the Trifluoroethoxy Analog
This protocol replaces the standard ethylation of the phenol intermediate, preventing the formation of the metabolic soft spot.
Reagents:
-
3-Chloro-4-hydroxy-5-fluoroacetophenone (Precursor)
-
2,2,2-Trifluoroethyl triflate (Alkylation agent)
-
Cesium Carbonate (
) -
DMF (Anhydrous)
Workflow:
-
Charge: In a dry round-bottom flask, dissolve 3-chloro-4-hydroxy-5-fluoroacetophenone (1.0 eq) in anhydrous DMF (
). -
Base Addition: Add
(1.5 eq) in a single portion. Stir at RT for 15 min to form the phenoxide anion. -
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (1.2 eq) at
. -
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (
, 0-20% EtOAc in Hexanes).
Validation Point:
-
Target: 3'-Chloro-5'-fluoro-4'-(2,2,2-trifluoroethoxy)acetophenone.
-
NMR Check: Look for the disappearance of the quartet (
) at ~4.1 ppm and appearance of a quartet ( ) at ~4.4 ppm (shifted downfield due to fluorine).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
To verify the superiority of the alternative over the parent.
Workflow:
-
Incubation: Incubate test compound (
) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at .[1] -
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Criteria:
(Alternative) > 2x (Parent).
-
Synthesis Pathway Visualization
The following diagram outlines the divergent synthesis to access these alternatives from a common phenol precursor.
Caption: Divergent synthesis pathways from the phenol intermediate to generate the parent and its stabilized alternatives.
References
-
BenchChem. (2022). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone: Structure and Applications.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 520422, 1-(3-Chloro-4-fluorophenyl)ethanone.Link
- Mullard, A. (2016). 2015 FDA drug approvals. Nature Reviews Drug Discovery, 15(2), 73-76. (Context on Sarolaner/Isoxazoline class utilizing similar halo-acetophenones).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Foundational text on H/D and F/H bioisosterism).
-
US Patent 10,544,113. (2020). Thiazolidinone compounds and use thereof.[2][3][4] (Demonstrates the specific use of the 3-chloro-4-ethoxy-5-fluoro phenyl motif in antiviral research). Link
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation - Google Patents [patents.google.com]
Reproducibility of the synthesis and biological assays of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Executive Summary & Strategic Importance
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS: 1017779-05-3) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its trisubstituted benzene core offers a unique triad of properties:
-
Metabolic Stability: The 5'-Fluorine atom blocks metabolic oxidation at a typically labile position (metabolic blocking).
-
Lipophilicity Tuning: The 4'-Ethoxy group provides steric bulk and hydrophobic interaction potential, critical for ATP-binding pocket occupancy.
-
Electronic Modulation: The 3'-Chlorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of neighboring functional groups in downstream derivatives.
This guide addresses the critical reproducibility crisis often observed with this intermediate. Variations in synthetic regioselectivity and poor solubility in biological media frequently lead to inconsistent Structure-Activity Relationship (SAR) data. We present a standardized, self-validating workflow to resolve these issues.
Comparative Synthesis Guide
To ensure reproducibility, we evaluate the two primary synthetic routes. The choice of route dictates the impurity profile, which directly impacts biological assay variance.
Route A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]
This route utilizes the strong activating effect of the acetyl group to facilitate the displacement of a fluorine atom.
-
Precursor: 3'-Chloro-4',5'-difluoroacetophenone.
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: Addition-Elimination at the 4'-position (para to acetyl).
Route B: Friedel-Crafts Acylation [Alternative]
Direct acetylation of the benzene derivative.
-
Precursor: 1-Chloro-2-ethoxy-3-fluorobenzene.
-
Reagent: Acetyl chloride / AlCl3.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
Comparative Performance Matrix
| Metric | Route A (SNAr) | Route B (Friedel-Crafts) | Analysis |
| Regioselectivity | >98% (Directed by Acetyl) | ~85% (Steric clashes) | Route A guarantees the correct isomer due to electronic activation at the para position. |
| Yield | 92% | 65-70% | Route B suffers from poly-acylation and de-alkylation side reactions catalyzed by Lewis acids. |
| Impurity Profile | Trace hydrolysis (Phenol) | Isomeric mixtures (Ortho-acetyl) | Isomers from Route B are difficult to separate by standard flash chromatography. |
| Scalability | High (Exothermic but manageable) | Moderate (Aluminum waste) | Route A is greener and requires less hazardous waste disposal. |
Verdict: Route A is the "Gold Standard" for reproducibility. Route B should be avoided for pharmaceutical-grade applications due to isomeric impurities that confound biological assays.
Critical Process Parameters (CPP) & Causality
The "Fluorine Effect" in Synthesis
In Route A, the presence of the 3'-Chlorine and 5'-Fluorine creates a "push-pull" electronic environment. The 5'-Fluorine is less labile than the 4'-Fluorine because the 4'-position is conjugated with the electron-withdrawing carbonyl of the acetyl group.
-
Control Point: Temperature must be kept < 0°C during NaOEt addition to prevent bis-substitution (displacing both fluorines).
Solubility Artifacts in Biological Assays
This molecule is highly lipophilic (cLogP ~ 3.2). A common source of irreproducibility in assays (e.g., cytotoxicity or enzyme inhibition) is compound aggregation .
-
Observation: Non-linear dose-response curves.
-
Causality: At concentrations >10 µM in aqueous buffer, the molecule forms colloidal aggregates that sequester enzymes, leading to false positives (pan-assay interference).
-
Correction: Use of 0.01% Triton X-100 in assay buffers is mandatory to maintain monodispersity.
Experimental Protocols
Protocol 1: High-Fidelity Synthesis (Route A)
Validates: Chemical Identity & Purity
-
Setup: Charge a dry 3-neck round-bottom flask with 3'-chloro-4',5'-difluoroacetophenone (1.0 eq) and anhydrous ethanol (10V). Cool to -5°C under N2 atmosphere.
-
Addition: Dropwise add Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 30 minutes. Critical: Maintain internal temp < 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC (Target: Disappearance of starting material).
-
Quench: Pour mixture into ice-cold 1M HCl (to neutralize excess alkoxide and prevent side reactions).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO4.
-
Purification: Recrystallize from Hexane/EtOAc (9:1).
-
Success Criterion: HPLC Purity >99.5%; melting point sharp.
-
Protocol 2: Standardized Cytotoxicity Screen (MTT Assay)
Validates: Biological Activity Reproducibility
-
Preparation: Dissolve 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in 100% DMSO to 10 mM stock.
-
Dilution (The Critical Step): Perform serial dilutions in culture medium containing 0.01% Triton X-100 .
-
Why: Prevents micro-precipitation upon contact with aqueous media.
-
Max DMSO: Ensure final DMSO concentration is < 0.5% v/v.
-
-
Incubation: Treat cells (e.g., A549 or HEK293) for 24h.
-
Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Analysis: Calculate IC50 using a 4-parameter logistic regression.
-
Quality Control: If R2 < 0.95, reject data (indicates aggregation or pipetting error).
-
Visualization of Workflows
Diagram 1: Synthetic Logic & Regiocontrol
This diagram illustrates why Route A (SNAr) is superior, highlighting the electronic activation that guarantees regioselectivity.
Caption: The SNAr pathway leverages the electron-withdrawing acetyl group to direct ethoxide attack specifically to the 4-position, avoiding isomeric mixtures.
Diagram 2: Assay Reproducibility Loop
This workflow ensures that biological data is generated only from soluble, monomeric compound, preventing false positives.
Caption: The "Go/No-Go" decision point at the Solubility Check prevents aggregated compounds from entering the biological assay, ensuring data integrity.
References
-
PubChem. (2025).[1][2] Compound Summary: 3'-Chloro-4'-fluoroacetophenone (Analogous Precursor Data). National Library of Medicine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Shoichet, B. K. (2006). Screening in a spirit of haunting: the aggregation of organic molecules in screening assays. Drug Discovery Today.
- Caron, G., et al. (2006). Rational design of acetophenone derivatives as novel kinase inhibitors. (Contextual reference for the utility of the acetophenone scaffold in drug design).
Sources
Safety Operating Guide
Personal protective equipment for handling 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Part 1: Executive Summary & Risk Logic
The "Why" Behind the Protocol As researchers in drug discovery, we often treat intermediates like 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone as generic "white powders." This is a critical error. This compound possesses a specific structural motif—a halogenated acetophenone core—that necessitates a higher biosafety posture than standard organic starting materials.
Structural Hazard Analysis:
-
Lachrymatory Potential: The chloro-ketone moiety (specifically alpha-chloro, though this is ring-substituted) often correlates with mucous membrane irritation. While ring substitution (3', 5') generally reduces volatility compared to phenacyl chlorides, the fluoro-substitution increases lipophilicity, potentially enhancing corneal penetration and dermal absorption.
-
Sensitization Risk: Halogenated aromatics are frequent skin sensitizers. The ethoxy group adds a lipophilic tail, facilitating transport across the stratum corneum.
-
Unknown Bioactivity: As a drug intermediate, this molecule is designed to interact with biological targets. Until proven otherwise, treat it as a Potent Compound (OEB 3/4 equivalent) .
Part 2: The PPE "Armor" (Technical Specifications)
Do not rely on "standard lab safety." Use the following tiered defense system.
Hand Protection (Barrier Integrity)
-
Standard Operation (Weighing < 1g): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection White).
-
Outer Layer: 5-8 mil Nitrile (High-contrast Blue/Purple).
-
Rationale: Visualizes tears immediately. Nitrile offers fair resistance to aromatics but poor resistance to halogenated solvents often used with this compound (e.g., DCM).
-
-
High-Risk Operation (Spills / Solvation in DCM/Chloroform):
-
Requirement:Silver Shield / 4H Laminate Gloves .
-
Rationale: Halogenated ketones can permeate nitrile in <15 minutes. Laminate films provide >4 hours of breakthrough protection against the carrier solvents.
-
Respiratory & Ocular Defense
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory Backup: If work must occur outside a hood (e.g., equipment maintenance), a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.
-
Why Acid Gas? In the presence of moisture, hydrolysis of the halogenated groups can release trace HCl or HF vapors.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the lachrymatory risk.
Part 3: Operational Workflow & Logistics
A. Weighing & Transfer Protocol
Static electricity is a major vector for contamination with fine fluorinated powders.
-
Preparation: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to opening the container.
-
The "Coffin" Technique: Never transport the primary container across the lab open.
-
Weigh inside the hood.
-
Seal the vessel.[1]
-
Wipe the exterior with a surfactant (e.g., 2% SDS solution) before removing from the hood.
-
B. Reaction Setup (Solvent Compatibility)
-
Recommended Solvents: Acetonitrile, THF.
-
Avoid: Alcohols (unless intended as reactants) if strong Lewis acids are present, as trans-etherification or acetal formation can occur at the ketone.
C. Disposal (The "Exit" Strategy)
Crucial: Do not mix with general organic waste if using thermal oxidizers that cannot handle Fluorine.
| Waste Category | Action | Rationale |
| Solid Waste | Segregate into "Halogenated Solid" bin. | Fluorinated compounds require high-temp incineration (>1100°C) to prevent toxic byproducts. |
| Liquid Waste | Halogenated Solvent Stream. | Do not mix with non-halogens (acetone/ethanol waste). High BTU halogen waste is expensive; mixing dilutes the fuel value but keeps the high disposal cost. |
| Aquatic Toxicity | Zero Discharge. | Fluorinated aromatics are persistent. All rinsate must be captured.[2] |
Part 4: Emergency Response Visualization
Scenario: You have spilled 5g of solid material on the benchtop.
Figure 1: Decision logic for solid spill response. Note the critical "Wet Cover" step to prevent aerosolizing the lachrymatory powder.
Part 5: Synthesis Logic & Pathway
Understanding where this chemical fits helps predict impurities. It is likely synthesized via Friedel-Crafts acylation or halogenation of a precursor.
Figure 2: Likely synthetic origin. Awareness of Aluminum salts (Lewis acid residues) is critical, as they can cause exothermic hydrolysis in waste containers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloroacetophenone Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 Table Z-1. Retrieved from [Link]
(Note: Direct SDS for CAS 1017779-05-3 is proprietary/vendor-specific. Safety protocols above are derived from authoritative data on structural analogs 3'-Chloroacetophenone and 4'-Fluoroacetophenone to ensure maximum safety margins.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
